Pacritinib Hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1228923-43-0 |
|---|---|
Molecular Formula |
C28H33ClN4O3 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene;hydrochloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);1H/b4-3+; |
InChI Key |
BCWCXLSAGITLKT-BJILWQEISA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Pacritinib Hydrochloride: A Deep Dive into its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib hydrochloride, a novel kinase inhibitor, has emerged as a significant therapeutic agent, particularly in the context of myelofibrosis.[1][2][3] Its mechanism of action is centered on the inhibition of key signaling pathways that are frequently dysregulated in hematologic malignancies and inflammatory disorders.[2][4] This technical guide provides a comprehensive analysis of the signaling pathways modulated by pacritinib, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Signaling Pathways Modulated by Pacritinib
Pacritinib is a potent inhibitor of several critical kinases, primarily targeting the Janus kinase (JAK) family, FMS-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[1][2][3][5]
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional regulation of genes involved in cell proliferation, differentiation, and immune responses.[2][4][6] In many myeloproliferative neoplasms, this pathway is constitutively activated, often due to mutations such as JAK2V617F.[2][7]
Pacritinib selectively inhibits JAK2, showing significantly less activity against other JAK family members like JAK1.[1][8] This targeted inhibition of JAK2 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[7][9] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the expression of target genes responsible for cell growth and survival.[4][7]
The FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and differentiation of hematopoietic stem cells.[2] Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting uncontrolled cell growth.[2][10]
Pacritinib is a potent inhibitor of both wild-type and mutated FLT3.[8][10] By blocking the autophosphorylation of FLT3, pacritinib inhibits downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[7][10] This leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[7][10]
The IRAK1 Signaling Pathway
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[11] Aberrant activation of these pathways can contribute to chronic inflammation and the pathogenesis of various diseases.
Pacritinib has been shown to inhibit IRAK1.[5][11] By doing so, it blocks the phosphorylation and ubiquitination of IRAK1, which in turn prevents the recruitment of the TAK1 complex.[11] This disruption of the signaling cascade leads to the inhibition of downstream activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-6, TNF, and IL-1β.[11]
Quantitative Analysis of Kinase Inhibition
The potency of pacritinib against various kinases has been quantified using half-maximal inhibitory concentration (IC50) values. These values are crucial for understanding the drug's selectivity and therapeutic window.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| JAK2 | 23 | Cell-free | [8][10] |
| JAK2 (wild-type) | 19 | Cell-free | [8] |
| JAK2V617F | 19 | Cell-free | [8] |
| FLT3 | 22 | Cell-free | [8][10] |
| FLT3-ITD | 47 | Cell-based (MV4-11) | [8] |
| FLT3-D835Y | 6 | Cell-free | [8] |
| TYK2 | 50 | Cell-free | [8] |
| JAK3 | 520 | Cell-free | [8] |
| JAK1 | 1280 | Cell-free | [8] |
| IRAK1 | 6 | - | [11] |
| CSF1R | 46 | - | [12] |
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the activity of pacritinib.
In Vitro Kinase Inhibition Assay (Cell-Free)
Objective: To determine the IC50 of pacritinib against purified kinases.
Methodology:
-
Reagents: Purified recombinant kinases (e.g., JAK2, FLT3), corresponding peptide substrates, ATP, and pacritinib.
-
Procedure: a. Serially dilute pacritinib to a range of concentrations. b. In a 384-well plate, combine the kinase, its specific substrate, and the various concentrations of pacritinib in a kinase reaction buffer. c. Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for the specific kinase). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays that measure the amount of ATP remaining. f. Plot the percentage of kinase activity against the logarithm of the pacritinib concentration. g. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Phosphorylation Assay (Immunoblotting)
Objective: To assess the effect of pacritinib on the phosphorylation of target proteins within a cellular context.
Methodology:
-
Cell Culture: Culture appropriate cell lines (e.g., MV4-11 for FLT3-ITD, HEL for JAK2V617F) in standard growth media.
-
Treatment: Treat the cells with varying concentrations of pacritinib or a vehicle control for a specified duration (e.g., 3 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5, anti-phospho-FLT3). e. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., actin).
Cell Proliferation Assay
Objective: To determine the effect of pacritinib on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of pacritinib or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the pacritinib concentration and determine the IC50 value.
Conclusion
This compound exhibits a multi-faceted mechanism of action by potently inhibiting the JAK2, FLT3, and IRAK1 signaling pathways. This targeted inhibition disrupts key cellular processes involved in the pathogenesis of myelofibrosis and other hematologic malignancies, as well as inflammatory conditions. The quantitative data on its inhibitory activity, coupled with a clear understanding of its effects at the cellular level, provide a strong rationale for its clinical application. The experimental protocols outlined in this guide serve as a foundation for further research and development in the field of kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. oaepublish.com [oaepublish.com]
- 7. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Pacritinib Hydrochloride: A Deep Dive into its Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib hydrochloride, a novel kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of hematologic disorders, particularly myelofibrosis. Its unique mechanism of action, centered on the selective inhibition of key kinases, distinguishes it from other therapies and offers a promising option for patients with specific clinical needs. This technical guide provides a comprehensive overview of the target kinase profile of pacritinib, detailing its inhibitory activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
Pacritinib is an oral tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] The dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms, with the JAK2 V617F mutation being a prevalent driver of constitutive activation, leading to uncontrolled cell proliferation and inflammation.[1] Pacritinib effectively inhibits both wild-type JAK2 and the mutated JAK2V617F form.[2]
Beyond its potent activity against JAK2, pacritinib also demonstrates significant inhibition of FLT3, a receptor tyrosine kinase crucial for hematopoietic cell proliferation and differentiation.[1] Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] The dual inhibition of JAK2 and FLT3 provides pacritinib with a broad spectrum of action in hematologic malignancies.[1][3]
A key characteristic of pacritinib's profile is its high selectivity for JAK2 over other members of the JAK family, particularly JAK1.[4][5] This selectivity is clinically significant as the inhibition of JAK1 is associated with myelosuppression.[6] By sparing JAK1, pacritinib demonstrates a reduced incidence of treatment-related anemia and thrombocytopenia compared to less selective JAK inhibitors.[6]
Target Kinase Profile: Quantitative Inhibition Data
The inhibitory activity of pacritinib has been extensively characterized through in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of pacritinib against a panel of kinases, providing a quantitative measure of its potency and selectivity.
| Primary Target Kinases | IC50 (nM) | Reference |
| JAK2 | 23 | [7] |
| JAK2 (V617F) | 19 | [8] |
| FLT3 | 22 | [7] |
| FLT3 (D835Y) | 6 | [7] |
| IRAK1 | 13.6 | [9] |
| CSF1R | <50 | [4] |
| JAK Family Selectivity | IC50 (nM) | Reference |
| JAK1 | 1280 | [7] |
| JAK2 | 23 | [7] |
| JAK3 | 520 | [7] |
| TYK2 | 50 | [8] |
| Other Notable Kinase Targets (IC50 < 50 nM) | IC50 (nM) | Reference |
| HIPK4 | 14.5 | [10] |
| TRKC | 18.4 | [10] |
| ROS1 | <50 | [4] |
| TYK2 | 27.0 | [10] |
Signaling Pathway Modulation
Pacritinib exerts its therapeutic effects by intercepting critical signaling cascades that drive the pathogenesis of myelofibrosis and other hematologic malignancies.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary target of pacritinib. Cytokines and growth factors binding to their receptors lead to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In myelofibrosis, the hyperactive JAK2, often due to the V617F mutation, leads to aberrant downstream signaling. Pacritinib directly inhibits JAK2, thereby blocking the phosphorylation of STATs and mitigating the uncontrolled cellular processes.
FLT3 Signaling Pathway
In acute myeloid leukemia, internal tandem duplication (ITD) mutations in the FLT3 gene result in constitutive activation of the FLT3 kinase. This leads to the activation of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, promoting leukemic cell proliferation and survival. Pacritinib's inhibition of both wild-type and mutated FLT3 blocks these downstream signals, inducing apoptosis and cell cycle arrest in FLT3-dependent cancer cells.[3]
Experimental Protocols: Kinase Inhibition Assay
The determination of pacritinib's kinase inhibition profile relies on robust in vitro assays. A common methodology is the radiolabel-based filter binding assay, such as the HotSpot assay platform. The general workflow for such an assay is as follows:
Detailed Methodological Steps:
-
Reagent Preparation : All components, including the purified recombinant kinase, a specific substrate peptide, radiolabeled ATP ([γ-33P]ATP), and a dilution series of pacritinib, are prepared in a suitable reaction buffer. The buffer typically contains HEPES, MgCl2, MnCl2, DTT, and a detergent to maintain protein stability and activity.
-
Reaction Setup : The kinase and its substrate are combined in the wells of a microtiter plate.
-
Compound Addition : A range of pacritinib concentrations is added to the wells to determine the dose-dependent inhibitory effect. Control wells receive a vehicle (e.g., DMSO) instead of the inhibitor.
-
Reaction Initiation : The kinase reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature, allowing the kinase to phosphorylate its substrate.
-
Reaction Termination : The reaction is stopped by the addition of a strong acid, such as phosphoric acid, which denatures the kinase.
-
Filter Binding : The reaction mixture is transferred to a filter plate (e.g., phosphocellulose or glass fiber) that specifically binds the phosphorylated substrate.
-
Washing : The filter plate is washed multiple times to remove any unincorporated [γ-33P]ATP.
-
Detection : The amount of radioactivity trapped on the filter, which is proportional to the kinase activity, is quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase activity remaining in the presence of pacritinib is calculated relative to the control. These values are then plotted against the logarithm of the pacritinib concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound possesses a distinct and highly selective kinase inhibition profile, primarily targeting JAK2 and FLT3 while notably sparing JAK1. This specificity translates into a favorable clinical profile, offering efficacy in treating myelofibrosis, particularly in patients with thrombocytopenia, with a reduced risk of myelosuppression. The quantitative data from in vitro kinase assays provide a solid foundation for understanding its mechanism of action and for guiding further research and clinical development. The detailed experimental protocols outlined herein offer a framework for the continued exploration of pacritinib's interactions with the human kinome and its potential applications in a broader range of diseases.
References
- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Journey of Pacritinib Hydrochloride: From Discovery to Synthesis and Clinical Application
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pacritinib hydrochloride, a potent and selective inhibitor of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), represents a significant advancement in the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of pacritinib. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key signaling pathways and experimental workflows.
Introduction: The Unmet Need in Myelofibrosis
Myelofibrosis (MF) is a rare and debilitating myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and burdensome constitutional symptoms.[1] Dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is a central pathogenic feature of MF, often driven by a mutation in the JAK2 gene (JAK2V617F).[1][2] While first-generation JAK inhibitors have shown efficacy, they are often associated with myelosuppression, limiting their use in patients with pre-existing thrombocytopenia, a condition affecting approximately one-third of MF patients and associated with a poor prognosis.[3][4] This created a critical unmet need for a JAK inhibitor with a better safety profile in this vulnerable patient population.
Discovery and Preclinical Development of Pacritinib
Pacritinib (formerly SB1518) was identified as a novel macrocyclic pyrimidine-based compound with potent inhibitory activity against both wild-type JAK2 and the JAK2V617F mutant.[5] A key differentiator of pacritinib is its dual inhibition of JAK2 and Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in the proliferation of hematopoietic cells and frequently mutated in acute myeloid leukemia (AML).[2][6]
Kinase Inhibition Profile
Pacritinib exhibits a distinct kinase selectivity profile. Unlike other JAK inhibitors that also inhibit JAK1, pacritinib is highly selective for JAK2, which is thought to contribute to its non-myelosuppressive properties.[2][7] The inhibitory concentrations (IC50) of pacritinib against various kinases are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| JAK2 (wild-type) | 23 | [5] |
| JAK2V617F | 19 | [5] |
| FLT3 | 22 | [5] |
| FLT3D835Y | 6 | [5] |
| TYK2 | 50 | [8] |
| JAK3 | 520 | [8] |
| JAK1 | 1280 | [8] |
| CSF1R | ++ | [7] |
| IRAK1 | ++++ | [7] |
Note: The potency scale for CSF1R and IRAK1 from the source is as follows: ++++, <25 nM; ++, <1 µM.[7]
Preclinical Efficacy
In preclinical studies, pacritinib demonstrated significant antitumor activity in various hematological malignancy models. It effectively inhibited cell proliferation, induced apoptosis and cell cycle arrest in cell lines dependent on JAK2 and FLT3 signaling.[1] In xenograft models of JAK2V617F-dependent disease, pacritinib treatment resulted in a dose-dependent inhibition of tumor growth and ameliorated disease symptoms such as splenomegaly and hepatomegaly, without causing significant hematological toxicities.[8]
Mechanism of Action
Pacritinib exerts its therapeutic effects through the dual inhibition of the JAK/STAT and FLT3 signaling pathways.
Inhibition of the JAK/STAT Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[2] In myelofibrosis, the constitutive activation of this pathway, often due to the JAK2V617F mutation, leads to uncontrolled cell proliferation and the production of inflammatory cytokines.[1][2] Pacritinib directly inhibits the kinase activity of both wild-type and mutant JAK2, thereby blocking the phosphorylation and subsequent activation of STAT proteins. This disruption of the JAK/STAT signaling cascade helps to normalize blood cell production and reduce the inflammatory burden associated with the disease.[2]
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
Inhibition of the FLT3 Signaling Pathway
Mutations in the FLT3 gene are common drivers in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase and its downstream signaling pathways, including RAS/MAPK and PI3K/AKT.[1] Pacritinib's ability to inhibit both wild-type and mutated FLT3 provides a broader spectrum of activity and suggests its potential therapeutic utility in other hematologic malignancies.[2][6]
Caption: Pacritinib inhibits the FLT3 signaling pathway.
Synthesis of this compound
The chemical synthesis of pacritinib has been approached through various routes, often involving the construction of its characteristic macrocyclic core. One common strategy involves a multi-step process culminating in a ring-closing metathesis or an etherification reaction to form the macrocycle.[9][10][11]
A generalized synthetic workflow can be outlined as follows:
Caption: Generalized synthetic workflow for this compound.
Exemplary Experimental Protocol: Suzuki Coupling for Intermediate Synthesis
One of the key steps in some synthetic routes is the Suzuki coupling to form a crucial intermediate. The following is a representative protocol based on published methods[10]:
-
Reactants: 2,4-dichloropyrimidine and 3-formylphenylboronic acid are used as the coupling partners.
-
Solvent: A mixed solvent system of toluene and absolute ethanol is employed.
-
Base and Catalyst: Sodium carbonate is used as the base, with triphenylphosphine and palladium acetate as the catalytic system.
-
Reaction Conditions: The reaction mixture is stirred at 80°C for 24 hours under a nitrogen atmosphere.
-
Workup and Purification: After the reaction is complete, the solid residue is removed by filtration. The solvents are evaporated under reduced pressure, leading to the precipitation of the product. The precipitate is then washed with ethyl acetate and collected by filtration to yield the desired intermediate.[10]
Clinical Development and Efficacy
Pacritinib has undergone extensive clinical evaluation in a series of phase 1, 2, and 3 clinical trials to determine its safety and efficacy in patients with myelofibrosis.
Key Clinical Trials
The PERSIST-1 and PERSIST-2 phase 3 trials were pivotal in establishing the clinical benefit of pacritinib.[1][12]
-
PERSIST-1: This study compared pacritinib to the best available therapy (BAT), excluding ruxolitinib, in patients with myelofibrosis, with no platelet count restrictions for enrollment.[12]
-
PERSIST-2: This trial evaluated pacritinib versus BAT, which could include ruxolitinib, in patients with myelofibrosis and thrombocytopenia (platelet count ≤100 x 10⁹/L).[13]
Clinical Efficacy Data
The clinical trials consistently demonstrated that pacritinib provides significant reductions in spleen volume and improvements in constitutional symptoms in patients with myelofibrosis, including those with severe thrombocytopenia.[14][15]
| Trial | Patient Population | Primary Endpoint | Pacritinib Arm Result | BAT Arm Result | p-value | Reference |
| PERSIST-1 | Myelofibrosis (no platelet limit) | ≥35% Spleen Volume Reduction (SVR) at Week 24 | 19.1% | 4.7% | 0.0003 | [12] |
| PERSIST-2 | Myelofibrosis with Thrombocytopenia (≤100 x 10⁹/L) | ≥35% SVR at Week 24 (Combined Pacritinib Arms) | 18% | 3% | 0.001 | [12] |
| PERSIST-2 | Myelofibrosis with Thrombocytopenia (≤100 x 10⁹/L) | ≥50% Total Symptom Score (TSS) Reduction at Week 24 | 25% | 14% | 0.08 | [12] |
Safety and Tolerability
The safety profile of pacritinib is a key aspect of its clinical utility. The most common treatment-emergent adverse events are generally manageable gastrointestinal issues, such as diarrhea and nausea.[16] Importantly, pacritinib is not associated with the same degree of myelosuppression seen with other JAK inhibitors, and dose reductions for worsening thrombocytopenia have not been a significant issue in clinical trials.[17]
Conclusion
This compound has emerged as a valuable therapeutic option for patients with myelofibrosis, particularly addressing the unmet need in those with severe thrombocytopenia. Its unique mechanism of action, involving the dual inhibition of JAK2 and FLT3, and its favorable safety profile differentiate it from other agents in its class. The successful discovery, synthesis, and clinical development of pacritinib underscore the importance of targeted therapies in the management of complex hematological malignancies. Ongoing research continues to explore the full potential of this agent in various clinical settings.
References
- 1. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthesis of this compound [cjph.com.cn]
- 10. CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google Patents [patents.google.com]
- 11. First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. Retrospective analysis of pacritinib in patients with myelofibrosis and severe thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Results of a phase 2 study of pacritinib (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive Summary of Preclinical and Clinical Data for Pacritinib Published | Technology Networks [technologynetworks.com]
Pacritinib Hydrochloride: A Deep Dive into its Efficacy Against FLT3-ITD Mutations in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the activity of pacritinib hydrochloride against FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, a key driver in a significant subset of Acute Myeloid Leukemia (AML). Pacritinib, a dual JAK2/FLT3 inhibitor, has demonstrated potent and targeted activity against both wild-type and mutated FLT3, offering a promising therapeutic avenue for this high-risk patient population.[1][2][3] This document will delve into the quantitative measures of its inhibitory action, the detailed experimental methodologies used to ascertain its efficacy, and the signaling pathways it modulates.
Quantitative Assessment of Pacritinib's Anti-FLT3-ITD Activity
Pacritinib has been rigorously evaluated in a variety of preclinical models, consistently demonstrating nanomolar potency against FLT3-ITD. The following tables summarize the key quantitative data from in vitro and ex vivo studies, providing a clear comparison of its activity across different assays and cell types.
Table 1: In Vitro Inhibitory Activity of Pacritinib against FLT3-ITD
| Assay Type | Target/Cell Line | IC50 / Kd (nM) | Reference |
| Kinase Assay | FLT3-ITD | 9 | [1] |
| Kinase Assay | FLT3 D835Y | 3.1 | [1] |
| Competitive Binding Assay | FLT3-ITD | 8.2 (Kd) | [1] |
| Cell Viability Assay | MV4-11 (FLT3-ITD+) | 33 | [1] |
| Cell Viability Assay | MOLM13 (FLT3-ITD+) | 73 | [1] |
| Cell Viability Assay | MOLM13-Res (FLT3-ITD+/D835Y) | 173 | [1] |
| Cell Viability Assay | Ba/F3 (FLT3-ITD) | 133 | [1] |
| Cell Viability Assay | Ba/F3 (FLT3-ITD/D835Y) | 97 | [1] |
| Cell Viability Assay | Ba/F3 (FLT3-ITD/F691L) | 119 | [1] |
Table 2: Ex Vivo Activity of Pacritinib in Primary AML Samples
| Sample Type | Mutation Status | IC50 Range (nM) | Reference |
| Murine Primary Leukemia Cells | FLT3-ITD+/-/IDH2-R140Q+/- | 8.7 µM | [1] |
| Patient Primary Blast Samples | FLT3-ITD+ | 152 - 302 | [1] |
Core Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are foundational for understanding and potentially replicating the assessment of pacritinib's activity against FLT3-ITD.
Competitive Binding Assay (KdELECT)
This assay determines the binding affinity (Kd) of pacritinib to the FLT3-ITD kinase.
-
Principle: A competitive binding format where a test compound (pacritinib) competes with a known, high-affinity ligand for binding to the kinase domain.
-
Procedure:
-
The FLT3-ITD kinase is incubated with a proprietary probe.
-
Pacritinib is added at a range of concentrations (e.g., 0.003–30,000 nM).[1]
-
The amount of probe displaced by pacritinib is quantified.
-
Binding constants (Kd) are calculated using a standard dose-response curve fitted with the Hill equation via a non-linear square fit with the Levenberg-Marquardt algorithm.[1]
-
Kinase Inhibition Assay (HotSpot)
This assay measures the direct inhibitory effect of pacritinib on the enzymatic activity of the FLT3-ITD kinase.
-
Principle: A radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate by the kinase.
-
Procedure:
-
The FLT3-ITD enzyme is incubated with a specific substrate and radiolabeled ATP.
-
Pacritinib is added at various concentrations to determine its effect on kinase activity.
-
The amount of phosphorylated substrate is quantified by measuring radioactivity.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the pacritinib concentration.
-
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and anti-proliferative effects of pacritinib on FLT3-ITD positive cancer cell lines and primary patient samples.
-
Cell Lines: MV4-11, MOLM-13 (both heterozygous for FLT3-ITD), and Ba/F3 cells engineered to express various FLT3 mutations are commonly used.[1][4]
-
Principle: Measurement of cellular metabolic activity or ATP content as an indicator of cell viability.
-
Procedure (using CellTiter-Glo as an example):
-
Cells are seeded in 96-well plates and allowed to adhere (if applicable).
-
Cells are treated with a range of pacritinib concentrations for a specified period (e.g., 48 or 72 hours).[2]
-
CellTiter-Glo reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathway, thereby confirming pacritinib's mechanism of action at a molecular level.
-
Principle: Separation of proteins by size using gel electrophoresis, followed by transfer to a membrane and detection using specific antibodies against total and phosphorylated forms of target proteins.
-
Procedure:
-
FLT3-ITD positive cells (e.g., MV4-11, Ba/F3-FLT3-ITD) are treated with pacritinib at various concentrations for a defined time (e.g., 3 hours).[5]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Signaling Pathway Modulation and Experimental Workflow
Pacritinib exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3-ITD receptor and its downstream signaling cascades. The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating pacritinib's efficacy.
Caption: Pacritinib inhibits FLT3-ITD, blocking downstream signaling pathways.
Caption: Workflow for evaluating pacritinib's anti-FLT3-ITD activity.
Conclusion
The data presented in this technical guide strongly support the potent and specific activity of this compound against FLT3-ITD mutations. Through its dual inhibition of JAK2 and FLT3, pacritinib effectively blocks the key signaling pathways that drive leukemic cell proliferation and survival in FLT3-ITD positive AML.[2] The nanomolar IC50 values observed in both biochemical and cellular assays, along with its efficacy in primary patient samples, underscore its potential as a valuable therapeutic agent. Furthermore, pacritinib has demonstrated the ability to overcome resistance mechanisms associated with other FLT3 inhibitors.[2][6] A phase I study of pacritinib in combination with chemotherapy in AML patients with FLT3 mutations showed that it was well-tolerated and demonstrated preliminary anti-leukemic activity.[1][3] Further clinical investigation is warranted to fully elucidate the clinical benefits of pacritinib in this patient population.
References
- 1. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
Pacritinib Hydrochloride: A Technical Guide to IRAK1 Inhibition in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pacritinib hydrochloride's mechanism of action as an inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) in various inflammatory models. Pacritinib is a kinase inhibitor recognized for its activity against Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] However, its potent, non-myelosuppressive anti-inflammatory effects are significantly attributed to its inhibition of IRAK1, a critical mediator in innate immunity and inflammatory signaling pathways.[4][5][6] This document consolidates key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism: Inhibition of the IRAK1 Signaling Cascade
IRAK1 is a serine-threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][5] Upon ligand binding, these receptors recruit the adapter protein MyD88, which in turn recruits IRAK4 and IRAK1, forming the "Myddosome" complex.[5] IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 undergoes autophosphorylation and ubiquitination, leading to its dissociation from the complex and subsequent activation of TRAF6, which ultimately triggers downstream pathways like NF-κB and p38 MAPK, driving the transcription of pro-inflammatory cytokines.[5][7]
Pacritinib exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK1.[7][8] Studies have demonstrated that pacritinib inhibits IRAK1 phosphorylation and ubiquitination.[9][10] This action prevents the recruitment of the downstream TAK1 complex to IRAK1, effectively blocking the signal transmission required for the production of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF.[9][10]
The diagram below illustrates how pacritinib intervenes in this pathway, preventing the activation of IRAK1 and halting the inflammatory cascade.
Quantitative Data Summary
Pacritinib's kinase inhibitory profile demonstrates high potency against IRAK1, comparable to its activity against JAK2 and FLT3, while notably sparing JAK1, which may contribute to its non-myelosuppressive nature.[4][6][11]
Table 1: Kinase Inhibitory Profile of Pacritinib
| Kinase Target | IC50 (nM) | Reference(s) |
| IRAK1 | 6 - 13.6 | [4][5][6][8][12] |
| JAK2 | 6.0 | [4] |
| JAK2V617F | 9.4 | [4] |
| FLT3 | < 15 | [6] |
| ACVR1 | 16.7 | [13] |
| CSF1R | 39.5 - 46 | [6][7] |
| IRAK4 | 177 | [5] |
| JAK1 | > 100 | [4] |
Table 2: Efficacy of Pacritinib in In Vitro Inflammatory Models
| Model System | Stimulus | Measured Cytokines | Key Finding | Reference(s) |
| Human Primary Macrophages | GU-rich ssRNA (from SARS-CoV-2, HIV-1) | IL-1β, TNF, IL-6 | Dose-dependent inhibition of cytokine secretion. | [9][10] |
| Human Primary Mononuclear Cells | General stimulation | IL-17A, IL-2, IL-6 | Markedly reduced secreted levels of all three cytokines. | [5][9] |
| Normal Human Monocytes | Lipopolysaccharide (LPS) | Inflammatory Cytokines | Blocked induction of cytokines. | [5] |
| Acute Myeloid Leukemia (AML) Cells | IL-1 / LPS | p-IRAK1, p-p38 | Reduced IRAK1 and p38 phosphorylation at basal and stimulated levels. | [7] |
Table 3: Efficacy of Pacritinib in In Vivo Inflammatory Models
| Model | Treatment Details | Key Outcomes | Reference(s) |
| miR-146a-/- Mouse Model (Myelofibrosis-like phenotype) | 3 or 6 months of treatment | Prevented splenomegaly, reticulin fibrosis, and osteosclerosis. Attenuated the increase in plasma CXCL1, TNF-α, IL-1β, and IL-6. | [14][15] |
| Murine Stelic Animal Model (Liver Fibrosis) | N/A | Significantly reduced fibrotic areas in the liver (P<0.01). Significantly lower plasma levels of cytokeratin 18 (biomarker of hepatic necrosis) (P<0.05). | [16][17] |
Detailed Experimental Protocols
The following sections detail the methodologies used in key studies to demonstrate pacritinib's inhibition of IRAK1 and its downstream effects.
In Vitro Protocol: Cytokine Secretion in Human Macrophages
This protocol describes the method used to assess pacritinib's effect on cytokine production in response to a viral RNA mimic.[9]
-
Cell Culture : Primary human macrophages are isolated and cultured under standard conditions.
-
Pre-treatment : Macrophages are pre-treated with varying concentrations of pacritinib or a vehicle control for 2 hours.
-
Stimulation : Cells are then stimulated for 24 hours with 5 µg/mL of GU-rich single-stranded RNA (ssRNA), such as RNA649 or RNA40, which are TLR8 agonists.
-
Supernatant Collection : After 24 hours, cell supernatants are collected.
-
Cytokine Analysis : The concentrations of IL-1β, TNF, and IL-6 in the supernatants are quantified using standard enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
-
Cytotoxicity Assay : To ensure the observed effects are not due to cell death, aliquots of the supernatant are tested for lactate dehydrogenase (LDH) release. Cells are also stained with Annexin V and propidium iodide and analyzed via flow cytometry.[9]
In Vitro Protocol: IRAK1-TAK1 Association Assay
This immunoprecipitation protocol was used to show that pacritinib disrupts the interaction between activated IRAK1 and its downstream signaling partners.[9]
-
Cell Treatment : Human macrophages are pre-treated with pacritinib or a control for 2 hours, followed by stimulation with GU-rich ssRNA for 6 hours.
-
Cell Lysis : Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP) : Cell lysates are incubated with an anti-IRAK1 antibody overnight to capture IRAK1 and its associated proteins. Protein A/G beads are then used to pull down the antibody-protein complexes.
-
Western Blotting : The immunoprecipitated complexes are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated IRAK1, ubiquitinated IRAK1, total IRAK1, TAK1, TAB2, and TRAF6 to assess the composition of the complex.
In Vivo Protocol: Murine Myelofibrosis Model
This methodology was employed to evaluate the preventive effects of pacritinib in a genetically driven model of myelofibrosis.[14]
-
Animal Model : Young miR-146a-/- (knockout) mice, which develop an age-associated myelofibrotic phenotype, are used. Age-matched wild-type (WT) mice serve as controls.
-
Treatment Regimen : Mice are randomized to receive either pacritinib or a vehicle control daily via oral gavage for a duration of 3 or 6 months.
-
Endpoint Analysis :
-
Hematological Parameters : Complete blood counts are performed to assess for cytopenias.
-
Spleen Analysis : Spleen weight and length are measured. Spleen tissue is histologically examined for architectural changes and extramedullary hematopoiesis.
-
Bone Marrow Analysis : Bone marrow is harvested and stained (e.g., with reticulin stain) to assess the degree of fibrosis and osteosclerosis.
-
Cytokine Levels : Plasma is collected to measure levels of pro-inflammatory cytokines (e.g., CXCL1, IL-1β) via ELISA.
-
Conclusion and Future Directions
This compound is a multi-kinase inhibitor with a unique mechanism that includes potent suppression of the IRAK1 signaling pathway. This activity is distinct from other JAK inhibitors and likely underpins its significant anti-inflammatory effects and favorable safety profile, particularly its lack of myelosuppression.[4][6] The data clearly show that pacritinib can attenuate pro-inflammatory cytokine production across various in vitro and in vivo models by blocking IRAK1 activation.[9][14][16]
The dual inhibition of the JAK2/STAT and IRAK1/NF-κB pathways positions pacritinib as a compelling therapeutic agent for diseases driven by both myeloproliferation and chronic inflammation, such as myelofibrosis.[4][14] Further research into the role of IRAK1 inhibition by pacritinib could unlock its potential in a broader range of inflammatory and autoimmune diseases, as well as in cancers where IRAK1 signaling is dysregulated.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Validate User [aacrjournals.org]
- 7. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Paper: Pacritinib, a Dual FLT3/JAK2 Inhibitor, Reduces Irak-1 Signaling in Acute Myeloid Leukemia [ash.confex.com]
- 13. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sms.carm.es [sms.carm.es]
- 15. library.ehaweb.org [library.ehaweb.org]
- 16. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pacritinib Hydrochloride: Targeting the ACVR1-Hepcidin Axis in Myelofibrosis-Related Anemia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Anemia is a significant cause of morbidity in patients with myelofibrosis (MF), often exacerbated by traditional JAK1/2 inhibitor therapies. Emerging evidence has illuminated the critical role of the ACVR1-hepcidin signaling pathway in the pathophysiology of anemia of inflammation. Pacritinib, a kinase inhibitor targeting JAK2 and IRAK1, has demonstrated a distinct clinical benefit in improving anemia. This benefit is now understood to be mediated through its potent, direct inhibition of Activin A receptor, type 1 (ACVR1). By suppressing ACVR1 activity, pacritinib reduces the expression of hepcidin, the master regulator of iron homeostasis. This guide provides an in-depth technical overview of the mechanism of action, preclinical data, and relevant experimental protocols concerning pacritinib's modulation of the ACVR1-hepcidin axis.
The ACVR1-Hepcidin Signaling Pathway in Anemia of Inflammation
Systemic iron balance is primarily controlled by hepcidin, a peptide hormone produced by the liver.[1] Elevated hepcidin levels lead to the internalization and degradation of the iron exporter protein ferroportin on enterocytes and macrophages, thereby trapping iron in these cells and restricting its availability for erythropoiesis, a condition known as iron-restricted anemia.[1][2]
In MF, chronic inflammation drives elevated levels of cytokines, which in turn stimulate hepcidin production. A primary regulatory pathway for hepcidin expression is the Bone Morphogenetic Protein (BMP)/SMAD signaling cascade.[3][4] Specifically, BMP6 binds to its receptor complex, which includes the type I receptor ACVR1 (also known as ALK2).[1][2] This binding event leads to the phosphorylation and activation of ACVR1, which then phosphorylates downstream signaling proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/9). These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and bind to the promoter of the hepcidin gene (HAMP), driving its transcription.[4]
Inhibition of ACVR1 is therefore a direct and viable therapeutic strategy to decrease hepcidin production, restore iron mobilization, and ameliorate anemia.[5]
Quantitative Data on Pacritinib's ACVR1 Inhibition
In vitro kinase assays have established that pacritinib is a potent inhibitor of ACVR1, with significantly greater potency than other approved JAK inhibitors for myelofibrosis.[6][7] This differential activity provides a strong mechanistic rationale for the observed anemia benefits with pacritinib therapy.[5][8]
In Vitro Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) of pacritinib against ACVR1 is substantially lower than that of momelotinib and fedratinib, while ruxolitinib shows no meaningful activity.[9][10] When considering the maximum plasma concentration (Cmax) achieved at clinically recommended doses, pacritinib demonstrates a superior inhibitory quotient (Cmax:IC50), suggesting sustained and effective target engagement in patients.[6][7][11]
Table 1: Comparative In Vitro Inhibitory Potency Against ACVR1
| Compound | Mean IC50 (nM) | Clinical Dose | Cmax:IC50 Ratio |
|---|---|---|---|
| Pacritinib | 16.7 | 200 mg BID | 12.7 |
| Momelotinib | 52.5 | 200 mg QD | 3.2 |
| Fedratinib | 273.5 | 400 mg QD | 1.0 |
| Ruxolitinib | >1000 | N/A | <0.01 |
Data sourced from studies assessing the inhibitory activity of various JAK inhibitors against ACVR1.[6][7][9][10][12]
Clinical Anemia Benefit in the PERSIST-2 Trial
A retrospective analysis of the Phase 3 PERSIST-2 trial provided clinical evidence correlating pacritinib's mechanism with patient outcomes. In patients with MF requiring red blood cell (RBC) transfusions at baseline, treatment with pacritinib at the approved dose of 200 mg twice daily (BID) resulted in a statistically significant improvement in transfusion independence compared to the best available therapy (BAT).[5][6][13]
Table 2: Anemia Benefit in Transfusion-Requiring Patients (PERSIST-2)
| Clinical Endpoint | Pacritinib 200 mg BID | Best Available Therapy (BAT) | P-value |
|---|---|---|---|
| Achieved Transfusion Independence | 37% | 7% | 0.001 |
| ≥50% Reduction in Transfusion Burden | 49% | 9% | <0.0001 |
Data from a post-hoc analysis of the PERSIST-2 study in patients not transfusion independent at baseline.[5][6][7]
Key Experimental Protocols
The following sections detail the methodologies used to establish pacritinib's effect on the ACVR1-hepcidin axis.
ACVR1 In Vitro Kinase Inhibition Assay
This protocol determines the concentration of an inhibitor required to reduce the activity of the ACVR1 kinase by 50% (IC50).
Objective: To measure the comparative potency of pacritinib and other JAK inhibitors against recombinant ACVR1.
Methodology:
-
Assay Platform: A radiometric kinase assay, such as the HotSpot™ platform (Reaction Biology Corp), is utilized.[5][9][12]
-
Reagents:
-
Recombinant human ACVR1 enzyme.
-
ATP (Adenosine Triphosphate), with radiolabeled [γ-³³P]-ATP.
-
Specific peptide substrate for ACVR1.
-
Test Compounds: Pacritinib, momelotinib, fedratinib, ruxolitinib, and a known potent control inhibitor (e.g., LDN 193189) are prepared in DMSO.[5][12]
-
Assay buffer and kinase reaction mixture.
-
-
Procedure:
-
A threefold serial dilution of each test compound is prepared, typically starting from a high concentration (e.g., 10 μM).[5][9]
-
The ACVR1 enzyme is incubated with each inhibitor concentration in the reaction buffer.
-
The kinase reaction is initiated by adding the ATP/substrate mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 2 hours) at a controlled temperature.
-
The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a filter-binding method and scintillation counting.
-
-
Data Analysis:
-
Kinase activity is measured as counts per minute (CPM).
-
The percent inhibition for each compound concentration is calculated relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis. Assays are typically performed in duplicate.[5][12]
-
SMAD Phosphorylation and Hepcidin Expression in a Cellular Model
This workflow uses a human hepatocyte cell line to confirm that ACVR1 inhibition by pacritinib translates to a reduction in downstream signaling (pSMAD) and target gene expression (hepcidin).
Methodology:
-
Cell Culture:
-
Human hepatocellular carcinoma cells (HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency. HepG2 cells are a standard model as they endogenously express the components of the BMP/SMAD pathway.[5]
-
-
Compound Treatment and Stimulation:
-
Cells are serum-starved for several hours to reduce baseline signaling.
-
Cells are pre-incubated with pacritinib or other test inhibitors at various concentrations for 1-2 hours. A vehicle control (DMSO) is run in parallel.
-
Following pre-incubation, cells are stimulated with a recombinant human BMP6 ligand for 24 hours to activate the ACVR1 pathway.[5] An unstimulated control group is also maintained.[5]
-
-
Analysis of SMAD Phosphorylation (Western Blot):
-
After stimulation, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific for phosphorylated SMAD1/5/9 (pSMAD1/5/9).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane is often stripped and re-probed for total SMAD and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Analysis of Hepcidin (HAMP) mRNA Expression (qPCR):
-
Total RNA is extracted from the treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity are assessed via spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.
-
Quantitative real-time PCR (qPCR) is performed using the cDNA, specific primers for the HAMP gene, and a housekeeping gene (e.g., GAPDH, ACTB).
-
The relative expression of HAMP mRNA is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the BMP6-stimulated vehicle control.
-
Conclusion and Future Directions
Pacritinib is a potent inhibitor of ACVR1, a key kinase regulating hepcidin expression.[13][14][15] This mechanism is distinct from other JAK inhibitors and provides a compelling explanation for the anemia benefit observed in clinical trials.[5][8][11] The potent suppression of the ACVR1/SMAD/hepcidin axis by pacritinib leads to increased iron availability for erythropoiesis, resulting in improved hemoglobin levels and transfusion independence for patients with myelofibrosis.[5][6] This dual mechanism of JAK2/IRAK1 and ACVR1 inhibition positions pacritinib as a valuable therapeutic option for patients with cytopenic myelofibrosis.
Future research should continue to explore the interplay between IRAK1 inhibition, inflammation, and ACVR1 activity to fully elucidate the comprehensive benefits of pacritinib. Correlative studies from ongoing clinical trials will be crucial to confirm these findings in larger patient populations and to explore potential biomarkers of response.
References
- 1. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Study Investigates Mechanism Behind Anemia Benefit of Pacritinib | Blood Cancers Today [bloodcancerstoday.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validate User [ashpublications.org]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. CTI BioPharma Presents New Anemia Benefit Data from Pacritinib Program at the 2022 American Society of Hematology (ASH) Annual Meeting and Exposition [prnewswire.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Long-Term Hematologic Improvement in a Patient With Cytopenic Myelofibrosis Treated With Pacritinib - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Pacritinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pacritinib (formerly SB1518) is an orally bioavailable, macrocyclic small molecule inhibitor with potent activity against Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Preclinical data have established its efficacy in models of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), driven by its dual inhibition of these key signaling pathways.[1][3] A defining feature of pacritinib's preclinical profile is its notable lack of myelosuppression, a common dose-limiting toxicity for other JAK inhibitors, which is attributed to its high selectivity for JAK2 over JAK1.[2][4] Furthermore, pacritinib inhibits other clinically relevant kinases, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Colony-Stimulating Factor 1 Receptor (CSF1R), contributing to its anti-inflammatory and anti-fibrotic properties.[4][5] This guide provides a comprehensive overview of the preclinical pharmacology of pacritinib, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and toxicology, supported by experimental data and protocols.
Mechanism of Action
Pacritinib exerts its therapeutic effects through the potent and selective inhibition of key kinases involved in hematopoiesis and oncogenesis. Its primary targets are JAK2 and FLT3, with additional activity against IRAK1 and CSF1R that contributes to its unique pharmacological profile.[4][6]
-
JAK2 Inhibition: In myeloproliferative neoplasms like myelofibrosis (MF) and polycythemia vera (PV), the JAK-STAT pathway is often constitutively activated, frequently due to a V617F mutation in JAK2.[2] Pacritinib potently inhibits both wild-type JAK2 and the JAK2V617F mutant, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][7] This blockade disrupts the aberrant signaling that drives uncontrolled cell proliferation and the production of inflammatory cytokines.[7]
-
FLT3 Inhibition: Activating mutations in FLT3, such as the internal tandem duplication (FLT3-ITD), are common drivers in AML and are associated with a poor prognosis.[2][8] Pacritinib effectively inhibits wild-type FLT3, FLT3-ITD, and tyrosine kinase domain (TKD) mutants like FLT3D835Y.[9][10] This inhibition blocks downstream signaling through the PI3K/AKT and RAS/MAPK pathways, leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[8][10] The dual inhibition of JAK2 and FLT3 is particularly relevant as JAK-STAT signaling has been identified as a resistance mechanism to selective FLT3 inhibitors.[1]
-
IRAK1 and CSF1R Inhibition: Pacritinib also demonstrates potent inhibition of IRAK1 and CSF1R (c-fms).[4][6] IRAK1 is a critical component of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, which are central to inflammatory responses.[11] Inhibition of IRAK1 may contribute to pacritinib's anti-inflammatory and anti-fibrotic effects.[11][12] CSF1R is involved in the differentiation and survival of monocytes and macrophages, and its inhibition may also play a role in modulating the tumor microenvironment.[4]
-
Selectivity Profile: A key differentiator for pacritinib is its relative sparing of JAK1.[2][4] While potent against JAK2, it is significantly less active against JAK1.[13] This selectivity is believed to underlie its minimal myelosuppressive effects, as JAK1 inhibition is associated with the anemia and thrombocytopenia seen with less selective JAK inhibitors.[4]
In Vitro Pharmacology
Pacritinib's activity has been extensively characterized in biochemical and cell-based assays, demonstrating potent inhibition of its target kinases and downstream functional effects.
Kinase Inhibition Profile
The inhibitory activity of pacritinib was evaluated against a large panel of kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below. Pacritinib is a potent inhibitor of JAK2, FLT3, and their mutant isoforms, while being significantly less potent against JAK1.[4][13]
| Target Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 1280 | [13] |
| JAK2 | 19 - 23 | [1][13] |
| JAK2V617F | 9.4 - 19 | [5][13] |
| JAK3 | 520 | [13] |
| TYK2 | 50 | [13] |
| FLT3 (Wild-Type) | 6 - 22 | [1][13] |
| FLT3D835Y | 3.1 - 6 | [9][13] |
| FLT3-ITD | 9 | [9] |
| IRAK1 | 13.6 | [4][6] |
| CSF1R (c-fms) | 39.5 | [4][6] |
| ACVR1 | 16.7 | [14] |
Cellular Activity
Pacritinib effectively inhibits the proliferation of cancer cell lines and primary patient cells that are dependent on its target kinases. It induces cell cycle arrest and apoptosis.[8][10]
| Cell Line / Cell Type | Genotype | IC50 (nM) | Reference(s) |
| Ba/F3-JAK2V617F | JAK2V617F | 160 | [13] |
| Ba/F3-FLT3-ITD | FLT3-ITD | 133 | [9] |
| MV4-11 | FLT3-ITD | 47 - 153 | [1][13] |
| MOLM-13 | FLT3-ITD | - | - |
| Primary AML Blasts | Various (FLT3-ITD+) | 190 - 1300 | [1][13] |
| Primary Erythroid Progenitors (PV) | JAK2V617F | 63 (colony growth) | [13] |
Experimental Protocols
3.3.1 Kinase Inhibition Assay (HotSpot™ Platform) A radioisotope-based filter binding assay is a standard method for determining kinase inhibition.[3]
-
Principle: Measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
-
Protocol:
-
Kinase, substrate, and cofactors are prepared in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).[3]
-
Pacritinib is serially diluted and added to the reaction mixture in 384-well plates.[13]
-
The reaction is initiated by adding a mixture of non-radiolabeled ATP and 33P-labeled ATP (final concentration ~10 µM).[3]
-
The reaction proceeds at room temperature for a set time (e.g., 120 minutes).[3]
-
The reaction mixture is spotted onto P81 ion-exchange filter paper.[3]
-
Filters are washed with phosphoric acid to remove unbound radiolabeled ATP.[3]
-
Radioactivity retained on the filter is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percent of remaining kinase activity against the logarithm of pacritinib concentration.[3]
-
3.3.2 Cell Proliferation Assay (CellTiter-Glo®) This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.[1][13]
-
Principle: The assay reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 2,000-6,000 cells/well and allowed to adhere if necessary.[1]
-
Cells are treated with a range of pacritinib concentrations (in triplicate) and incubated for a specified period (e.g., 48-72 hours).[8][13]
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period (e.g., 10 minutes) to stabilize the luminescent signal.[13]
-
Luminescence is read on a plate reader.
-
IC50 values are determined by non-linear regression analysis of the dose-response curve.
-
3.3.3 Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Principle: Uses fluorescent dyes to identify cellular states. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late apoptotic/necrotic cells. For cell cycle, PI staining intensity correlates with DNA content.[1][8]
-
Protocol (Apoptosis):
-
Cells are treated with pacritinib for 48-72 hours.[8]
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and PI are added according to the kit manufacturer's protocol (e.g., BD Biosciences AnnexinV-FITC kit).[1]
-
Samples are analyzed on a flow cytometer to quantify live, early apoptotic, and late apoptotic/necrotic cell populations.[8]
-
-
Protocol (Cell Cycle):
-
Cells are treated with pacritinib for 24 hours.[1]
-
Cells are harvested and fixed in ice-cold 70% ethanol.[1]
-
Cells are washed and stained with a PI solution containing RNase.[8]
-
DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
-
In Vivo Pharmacology and Efficacy
Preclinical animal models have been crucial in demonstrating the therapeutic potential of pacritinib.
In Vivo Efficacy Data
Pacritinib has shown significant, dose-dependent efficacy in various murine models of myelofibrosis and AML.
| Model | Pacritinib Dose | Key Efficacy Outcomes | Reference(s) |
| Ba/F3-JAK2V617F Murine Model | 150 mg/kg BID | 42% normalization of spleen weight; 99% normalization of liver weight. | [7] |
| SET-2 Xenograft (JAK2V617F) | 75-150 mg/kg | 40-61% tumor growth inhibition. | [13] |
| MV4-11 Xenograft (FLT3-ITD) | 25-100 mg/kg QD | 38-121% tumor growth inhibition; complete regression in 8/8 mice at 100 mg/kg. | [13] |
| miR-146a-/- Mouse Model (Inflammation-driven MF) | Long-term treatment | Prevented splenomegaly, bone marrow fibrosis, and osteosclerosis; attenuated pro-inflammatory cytokines (CXCL1, TNF-α). | [15] |
Experimental Protocols
4.2.1 Xenograft Tumor Model Protocol (General)
-
Principle: Human cancer cells are implanted into immunodeficient mice to evaluate the anti-tumor efficacy of a compound.
-
Protocol:
-
Cell Implantation: A suspension of human tumor cells (e.g., MV4-11 or MOLM-13 for AML) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into vehicle control and pacritinib treatment groups. Pacritinib is administered orally (p.o.) once or twice daily at specified doses.[8][13]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Assessment: For acute studies, tumors may be harvested at specific time points (e.g., 2-4 hours) after a single dose to analyze the phosphorylation status of target proteins (e.g., pSTAT5, pFLT3) via Western blot.[1][8]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Efficacy is reported as percent tumor growth inhibition.[13]
-
Preclinical Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) of pacritinib were investigated in several preclinical species.[16]
Pharmacokinetic Parameters
Pacritinib demonstrated moderate to good oral bioavailability in preclinical species.[16][17]
| Species | Systemic Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (t1/2, h) | Oral Bioavailability (%) | Reference(s) |
| Mouse | 8.0 | 14.2 | 5.6 | 39 | [16][17] |
| Rat | 1.6 | 7.9 | 6.0 | 10 | [16][17] |
| Dog | 1.6 | 8.5 | 4.6 | 24 | [16][17] |
ADME Profile Summary
-
Absorption: Pacritinib is orally absorbed.
-
Distribution: The volume of distribution is large, indicating extensive tissue distribution.[16] Pacritinib exhibits high plasma protein binding, which is approximately 5-fold higher in humans than in mice.[16][17] In radiolabeled studies in mice, the highest concentrations of radioactivity were found in the gastrointestinal tract, kidney, and heart, with low activity in the brain.[16][17]
-
Metabolism: In vitro studies with human liver microsomes show that pacritinib is metabolized by cytochrome P450 3A4 (CYP3A4).[16][17] Four major metabolites were identified: M1 (oxidation), M2 (dealkylation), M3 (oxidation), and M4 (reduction).[16] However, none of these metabolites constituted more than 10% of the parent compound in vivo in mice, dogs, or humans.[16][17]
-
Excretion: The primary route of elimination is through biliary clearance, with approximately 91% of a radiolabeled dose recovered in the feces in mice.[16][17]
Preclinical Toxicology
Toxicology studies were conducted in rodents and canines. A key finding across these studies was pacritinib's minimal myelosuppressive effects compared to other JAK2 inhibitors.[4][6]
-
Rodent Studies: Findings were generally similar to other JAK2 inhibitors and included decreases in leukocytes and red cell mass, lymphoid depletion in the spleen and thymus, and bone marrow hypocellularity.[4]
-
Canine Studies: Pacritinib was notable for its minimal myelosuppressive effects in 30-day and 39-week studies, even at high exposure levels.[4][6] While non-adverse lymphoid reduction was observed, there were no significant clinical pathology findings indicative of marked myelosuppression, and no treatment-related findings in detailed bone marrow evaluations.[4][6]
-
Lack of Thrombocytopenia: Importantly, decreases in platelet counts were not a feature in either rodent or canine nonclinical models, which correlates with the clinical observation that pacritinib can be used safely in patients with pre-existing thrombocytopenia.[4][6]
Conclusion
The preclinical pharmacology of pacritinib hydrochloride defines it as a potent, orally bioavailable inhibitor of JAK2 and FLT3. Its mechanism of action translates to significant efficacy in in vitro and in vivo models of myelofibrosis and AML. Critically, its unique kinase selectivity profile, particularly the sparing of JAK1, provides a strong mechanistic rationale for its observed lack of dose-limiting myelosuppression in nonclinical toxicology studies and in clinical trials. The additional inhibition of inflammatory kinases like IRAK1 further broadens its therapeutic potential. These comprehensive preclinical findings have provided a solid foundation for the clinical development and approval of pacritinib as a valuable therapeutic option for patients with myelofibrosis, especially those with cytopenias.[4][18]
References
- 1. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sms.carm.es [sms.carm.es]
- 16. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Comprehensive Summary of Preclinical and Clinical Data for Pacritinib Published | Technology Networks [technologynetworks.com]
Methodological & Application
Pacritinib Hydrochloride: In Vitro Kinase Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacritinib is a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), with demonstrated activity against both wild-type and mutant forms of these kinases.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding, which subsequently interferes with downstream signaling pathways, such as the JAK-STAT pathway, crucial for cell proliferation and survival.[3][4] This document provides detailed protocols for in vitro kinase assays to characterize the inhibitory activity of pacritinib hydrochloride, along with its effects on cellular signaling pathways.
Introduction
Myeloproliferative neoplasms (MPNs) are frequently associated with dysregulated JAK2 signaling, often due to the JAK2V617F mutation.[4] Similarly, mutations in FLT3 are common in acute myeloid leukemia (AML).[4] Pacritinib has been developed to target these kinases.[2] In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors like pacritinib. These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. Furthermore, cell-based assays are crucial for understanding the compound's impact on intracellular signaling cascades.
Kinase Inhibition Profile of Pacritinib
Pacritinib has been profiled against a broad panel of kinases, demonstrating potent inhibition of JAK2 and FLT3 and their clinically relevant mutants. The half-maximal inhibitory concentrations (IC50) from various in vitro kinase assays are summarized below.
| Kinase Target | IC50 (nM) |
| JAK2 (wild-type) | 23 |
| JAK2 (V617F mutant) | 19 |
| FLT3 (wild-type) | 22 |
| FLT3 (D835Y mutant) | 6 |
| FLT3-ITD | 9 |
| TYK2 | 50 |
| JAK3 | 520 |
| JAK1 | 1280 |
| IRAK1 | 13.6 |
| CSF1R | <50 |
| ROS1 | 18.4 |
Table 1: In vitro inhibitory activity of pacritinib against a panel of kinases. Data compiled from multiple sources.[1][2][5][6][7][8][9]
Signaling Pathway Inhibition
Pacritinib effectively inhibits the JAK/STAT signaling pathway. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression involved in cell proliferation and survival.[1] Pacritinib's inhibition of JAK2 blocks this cascade. Similarly, pacritinib inhibits the constitutive activation of FLT3 and its downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of JAK2 and the inhibitory effect of pacritinib.
Materials:
-
Recombinant human JAK2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted pacritinib or vehicle (for control wells) to the assay plate.
-
Add 5 µL of a solution containing the JAK2 enzyme and the poly(Glu, Tyr) substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer.
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each pacritinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based STAT3 Phosphorylation Assay (Western Blot)
This protocol is for assessing the inhibitory effect of pacritinib on JAK2-mediated STAT3 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing JAK2 (e.g., HEL 92.1.7)
-
Cell culture medium and supplements
-
This compound
-
Cytokine for stimulation (e.g., IL-3)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere or grow to the desired confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of pacritinib or vehicle for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., IL-3) for 15-30 minutes to induce STAT3 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the anti-total-STAT3 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total-STAT3. Calculate the ratio of phospho-STAT3 to total-STAT3 for each treatment condition to determine the effect of pacritinib on STAT3 phosphorylation.
Conclusion
The provided protocols offer robust methods for characterizing the in vitro activity of this compound. The ADP-Glo™ assay is a high-throughput method suitable for determining the IC50 values of inhibitors against purified kinases. The cell-based Western blot protocol allows for the investigation of pacritinib's effects on intracellular signaling pathways, providing a more physiologically relevant context. Together, these assays are valuable tools for the preclinical evaluation of pacritinib and other kinase inhibitors.
References
- 1. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ulab360.com [ulab360.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Pacritinib Hydrochloride Cell-Based Assay Development
Introduction
Pacritinib is an orally bioavailable kinase inhibitor that targets key signaling pathways involved in cell proliferation and inflammation.[1] It is a potent and selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3).[2] Dysregulation of the JAK/STAT pathway, particularly through mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms such as myelofibrosis.[3] Pacritinib also demonstrates inhibitory activity against Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a crucial component in innate immunity and inflammation signaling.[4][5] This dual inhibition of JAK2/FLT3 and its activity on IRAK1 make Pacritinib a significant therapeutic agent.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement cell-based assays for evaluating the activity and mechanism of action of Pacritinib hydrochloride.
Section 1: Mechanism of Action and Signaling Pathways
Pacritinib's primary mechanism of action involves the inhibition of JAK2 and FLT3, which disrupts downstream signaling cascades crucial for cell growth and survival.[3] Its activity against IRAK1 further contributes to its anti-inflammatory properties.[4]
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling mechanism for a wide array of cytokines and growth factors.[6][7] The binding of a ligand (e.g., a cytokine) to its receptor induces the activation of associated JAKs.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in processes like cell proliferation, differentiation, and immunity.[6][9] Pacritinib inhibits JAK2, thereby blocking this entire cascade.[1]
Caption: The JAK/STAT signaling pathway and the inhibitory action of Pacritinib.
The IRAK1 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a serine/threonine kinase that plays a pivotal role in the signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[4][10] Upon receptor activation by pathogens or inflammatory cytokines, adaptor proteins like MyD88 are recruited, which in turn recruit and activate IRAK family members, including IRAK1.[11][12] Activated IRAK1 associates with TRAF6, leading to the activation of downstream pathways such as NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines.[10] Pacritinib has been shown to inhibit IRAK1, which may contribute to its clinical effects.[5][13]
Caption: The IRAK1 signaling pathway and the inhibitory action of Pacritinib.
Section 2: Quantitative Summary of Pacritinib Activity
The inhibitory potential of Pacritinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.
Table 1: Pacritinib IC50 Values in Cell-Free Kinase Assays
| Target Kinase | IC50 (nM) | Reference |
| JAK2 (wild-type) | 23 | [2][13] |
| JAK2 (V617F mutant) | 19 | [13][14] |
| FLT3 (wild-type) | 22 | [2][13] |
| FLT3 (D835Y mutant) | 6 | [2][13] |
| TYK2 | 50 | [13][14] |
| JAK3 | 520 | [13][14] |
| JAK1 | 1280 | [13][14] |
| IRAK1 | 13.6 | [13] |
Table 2: Pacritinib IC50 Values in Cell-Based Assays
| Cell Line | Assay Type | IC50 (nM) | Key Mutation(s) | Reference |
| MV4-11 | Proliferation | 33 - 47 | FLT3-ITD | [15][16] |
| MOLM13 | Proliferation | 67 - 73 | FLT3-ITD | [15][16] |
| MOLM13-Res | Proliferation | 173 | FLT3-ITD, D835Y | [15] |
| Ba/F3-JAK2V617F | Proliferation | 160 | JAK2-V617F | [2] |
| Ba/F3-FLT3-ITD | Proliferation | 133 | FLT3-ITD | [15] |
| SET-2 | Proliferation | 220 | JAK2-V617F | [16] |
| Primary AML Blasts | Proliferation | 190 - 1300 | FLT3-ITD | [2][16] |
Section 3: Experimental Protocols
This section provides detailed protocols for key cell-based assays to characterize the activity of Pacritinib. A general workflow is presented below, followed by specific methodologies.
Caption: General workflow for this compound cell-based assays.
Protocol 3.1: Cell Viability/Proliferation Assay (CellTiter-Glo®)
Principle: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[14] A decrease in ATP levels corresponds to a decrease in cell viability.
Materials:
-
Target cell lines (e.g., MV4-11, SET-2)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Resuspend cells in fresh medium and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 90 µL. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Pacritinib in DMSO. Perform serial dilutions in culture medium to create 10X working solutions.
-
Cell Treatment: Add 10 µL of the 10X Pacritinib dilutions (or vehicle control) to the appropriate wells in triplicate.[14] The final concentration of DMSO should not exceed 0.1%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.[14][16]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells as 100% viability and wells with no cells as 0% viability.
-
Plot the normalized viability (%) against the log concentration of Pacritinib.
-
Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.
Protocol 3.2: Western Blotting for Phospho-Protein Analysis
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies specific to the phosphorylated forms of proteins like STAT5, this assay can directly measure the inhibitory effect of Pacritinib on the JAK/STAT signaling pathway.[15][17]
Materials:
-
Target cell lines
-
6-well tissue culture plates
-
This compound and DMSO
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT5, anti-total-STAT5, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1-2 x 10^6 cells/well) in 6-well plates. The next day, treat cells with various concentrations of Pacritinib for a specified time (e.g., 3-4 hours).[2][16]
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-STAT5, diluted in blocking buffer) overnight at 4°C.[17]
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total protein (e.g., total-STAT5) and a loading control (e.g., β-Actin) to ensure equal protein loading.[17]
Data Analysis:
-
Use densitometry software to quantify the band intensity for the phosphorylated protein, total protein, and loading control.
-
Normalize the phospho-protein signal to the total protein signal to determine the relative level of phosphorylation.
Protocol 3.3: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures the thermal stability of a protein in its native cellular environment.[18] Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This assay provides direct evidence of target engagement by Pacritinib within intact cells.[19]
Materials:
-
Target cell lines
-
This compound and DMSO
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Equipment for Western Blotting (as described in Protocol 3.2)
-
Primary antibody against the target protein (e.g., anti-JAK2)
Procedure:
-
Cell Treatment: Treat intact cells in suspension or adherent in plates with Pacritinib or vehicle (DMSO) for 1 hour at 37°C.[20]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[20][21]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble target protein (e.g., JAK2) remaining at each temperature using Western Blotting (as described in Protocol 3.2).
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and Pacritinib-treated samples.
-
Plot the percentage of soluble protein remaining against the temperature to generate a "melting curve".
-
A shift of the melting curve to the right (higher temperature) in the Pacritinib-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[21]
Protocol 3.4: Apoptosis Assay (Caspase-Glo® 3/7)
Principle: Activation of caspases is a hallmark of apoptosis. This assay uses a luminogenic caspase-3/7 substrate. When cleaved by active caspase-3/7, the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[16]
Materials:
-
Target cell lines
-
96-well white, clear-bottom tissue culture plates
-
This compound and DMSO
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol (3.1).
-
Incubation: Incubate the plate for a shorter duration appropriate for apoptosis induction (e.g., 16-24 hours).[16]
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 buffer and substrate to room temperature and mix to form the Caspase-Glo® 3/7 Reagent.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Signal Stabilization: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Plot the luminescent signal (representing caspase activity) against the concentration of Pacritinib.
-
Calculate the EC50, which is the concentration of Pacritinib that induces 50% of the maximal caspase activity.[16]
References
- 1. Pacritinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 4. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 10. IRAK1 - Wikipedia [en.wikipedia.org]
- 11. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies with Pacritinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of pacritinib hydrochloride, a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Pacritinib's dual inhibitory action makes it a subject of significant interest in hematological malignancies and other proliferative disorders.[1][3] The following protocols and data are intended to facilitate reproducible and effective preclinical research.
Data Presentation
Solubility of Pacritinib
| Solvent | Concentration | Remarks |
| DMSO | 1 mg/mL (2.12 mM) | Sonication is recommended.[4] |
| 10 mg/mL (21.16 mM) | Ultrasonic and warming to 60°C may be required.[5] | |
| 11 mg/mL (23.27 mM) | Use fresh, moisture-free DMSO.[6] | |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[4] |
| 1 M HCl | ≥ 100 mg/mL (211.60 mM) | Soluble.[5] |
| 0.1 M HCl | 2 mg/mL (4.23 mM) | Requires sonication.[5] |
In Vivo Formulation Vehicles for Pacritinib
| Vehicle Composition | Achievable Concentration | Remarks |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1 mg/mL (2.12 mM) | Clear solution. Sonication is recommended.[4][5] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | ≥ 0.3 mg/mL (0.63 mM) | Clear solution.[5] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 1 mg/mL (2.12 mM) | Suspended solution; requires sonication.[5] |
| 0.5% Methylcellulose (w/v) + 0.1% Tween-80 in H₂O | Not specified | Used for in vivo studies.[7] |
| Ora-Plus | Not specified | Used as a vehicle in a glioblastoma xenograft model.[8] |
Pharmacokinetic Parameters of Pacritinib in Preclinical Models
| Species | Dose & Route | Tmax | Cmax | AUC | Oral Bioavailability (%) | t½ |
| Mouse | Not specified | - | - | - | 39 | 5.6 h |
| Rat | 10 mg/kg, oral | 4 h | 114 ng/mL | 599 ng·h/mL | 10 | ~6 h |
| Dog | 3 mg/kg, oral | 2.0 h | ~12 ng/mL | 53 ng·h/mL | 24 | 3.4 h |
Data compiled from multiple sources.[5][9][10]
Signaling Pathway and Experimental Workflow
Caption: Pacritinib inhibits FLT3 and JAK2 signaling pathways.
Caption: Experimental workflow from preparation to administration.
Experimental Protocols
Protocol 1: Preparation of Pacritinib Formulation for Oral Gavage (1 mg/mL)
This protocol describes the preparation of a common vehicle formulation for this compound suitable for oral administration in rodents.[4][5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, the required concentration is 2.5 mg/mL. Adjust the initial weight of pacritinib accordingly.
-
Dissolve in DMSO: Weigh the required amount of this compound and place it in a sterile tube. Add 10% of the final volume as DMSO. Vortex thoroughly. If solubility is an issue, gentle warming and sonication can be applied.[4][5]
-
Add PEG300: Add 40% of the final volume as PEG300 to the DMSO-pacritinib mixture. Vortex until the solution is homogenous.
-
Add Tween 80: Add 5% of the final volume as Tween 80. Vortex to ensure complete mixing.
-
Add Saline: Add the final 45% of the volume as sterile saline.
-
Final Mixing: Vortex the solution vigorously and/or sonicate until the solution is clear and free of any precipitate.[4] This final solution is now ready for administration. It is recommended to prepare the working solution fresh on the day of use.[4]
Protocol 2: Administration of Pacritinib by Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared pacritinib formulation to mice via oral gavage.
Materials:
-
Prepared pacritinib formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (e.g., 1 mL tuberculin)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and to straighten the neck and esophagus.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the pacritinib formulation based on its body weight and the target dose (e.g., mg/kg).
-
Loading the Syringe: Draw the calculated volume of the pacritinib formulation into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Gavage Administration:
-
Position the tip of the gavage needle gently into the mouse's mouth, aiming towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle.
-
Once the needle has passed the esophagus, gently advance it into the stomach. There should be no resistance. If resistance is felt, withdraw the needle immediately and restart.
-
Slowly depress the syringe plunger to deliver the formulation.
-
Carefully and slowly withdraw the gavage needle.
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy. In some studies, pacritinib has been administered daily for extended periods (e.g., 21 consecutive days).[4][6]
Important Considerations:
-
Toxicity: In repeated oral dose toxicity studies in mice and dogs, the maximum tolerated dose (MTD) was determined to be 80 mg/kg/day.[1]
-
Efficacy in Xenograft Models: Pacritinib has demonstrated dose-dependent tumor growth inhibition in various xenograft models, with doses ranging from 25 mg/kg to 150 mg/kg administered orally once daily showing significant efficacy.[4][6]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved animal care and use protocols.
By following these detailed application notes and protocols, researchers can effectively prepare and administer this compound for in vivo studies, contributing to the further understanding of its therapeutic potential.
References
- 1. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacritinib|cas 937272-79-2|DC Chemicals|Price|Buy [dcchemicals.com]
- 3. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pacritinib | JAK | FLT | Tyrosine Kinases | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with Pacritinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib hydrochloride is a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its mechanism of action involves the inhibition of both wild-type JAK2 and its mutant form, JAK2V617F, as well as FLT3 and its mutant FLT3D835Y.[1][3][4] Dysregulation of the JAK/STAT signaling pathway is a key factor in the pathogenesis of various hematologic malignancies, including myelofibrosis.[2] Pacritinib effectively inhibits the JAK/STAT signaling pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5] This document provides detailed protocols for assessing the effect of this compound on cell viability, along with a summary of its inhibitory concentrations in various cell lines.
Mechanism of Action
Pacritinib is an orally bioavailable kinase inhibitor that competes with ATP to bind to JAK2 and FLT3.[5] By inhibiting these kinases, pacritinib blocks the phosphorylation of downstream signaling proteins, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] This disruption of the JAK/STAT pathway ultimately leads to reduced cell proliferation and the induction of apoptosis in malignant cells.[4] Pacritinib also demonstrates inhibitory activity against other kinases such as TYK2, but is significantly less potent against JAK1 and JAK3.[1][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Target/Context | IC50 (nM) | Reference |
| Ba/F3-JAK2V617F | Cell Proliferation | 160 | [1] |
| Karpas 1106P | Cell Proliferation | 348 | [1] |
| MV4-11 (FLT3-ITD) | Cell Proliferation | 47 | [1][6] |
| MOLM13 (FLT3-ITD) | Cell Proliferation | 67 | [6] |
| RS4;11 (FLT3-wt) | Cell Proliferation | 930 | [6][7] |
| SET-2 (JAK2V617F) | Cell Proliferation | 220 | [7] |
| Primary AML Blasts | Cell Proliferation | 190 - 1300 | [1] |
| MV4-11 (FLT3-ITD) | pFLT3 Inhibition | 80 | [1] |
| MV4-11 (FLT3-ITD) | pSTAT5 Inhibition | 40 | [1] |
| MV4-11 (FLT3-ITD) | pERK1/2 Inhibition | 33 | [1] |
| MV4-11 (FLT3-ITD) | pAkt Inhibition | 29 | [1] |
Experimental Protocols
A common and robust method for determining cell viability following treatment with this compound is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound
-
Target cancer cell lines
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 2,000–6,000 cells/well for a 96-well plate) in a final volume of 100 µL of culture medium.[6]
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of pacritinib to achieve the desired final concentrations. It is recommended to perform a 4-fold serial dilution in 8 steps, starting from 10 μM.[1]
-
Add the diluted pacritinib or vehicle control to the appropriate wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1][8]
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[9][10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each pacritinib concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the pacritinib concentration and determine the IC50 value using a suitable software with a nonlinear regression curve fit.
-
Visualizations
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
Caption: Workflow for CellTiter-Glo® cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pacritinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
Application Note: Measuring Pacritinib Hydrochloride-Induced Apoptosis
Introduction
Pacritinib hydrochloride is an oral kinase inhibitor with dual activity against Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT and FLT3 signaling pathways is a hallmark of several hematologic malignancies.[1][2] The JAK2 V617F mutation, for instance, leads to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell proliferation.[2] Pacritinib inhibits both wild-type and mutated forms of JAK2 and FLT3, thereby blocking downstream signaling cascades like the STAT, MAPK, and PI3K pathways.[3][4][5] This inhibition disrupts pro-survival signaling, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells dependent on these pathways.[3][6][7]
This application note provides detailed protocols for quantifying apoptosis induced by this compound using two standard methods: Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry and the Caspase-Glo® 3/7 luminescent assay.
Pacritinib's Mechanism of Action in Apoptosis Induction
Pacritinib exerts its pro-apoptotic effects by inhibiting key signaling pathways essential for cell survival and proliferation. In malignant cells with mutations in JAK2 or FLT3, these pathways are often constitutively active, promoting uncontrolled growth and suppressing apoptosis. Pacritinib's inhibition of JAK2 and FLT3 blocks the phosphorylation and activation of downstream effectors like STAT5, AKT, and MAPK.[1][5] The inactivation of these pro-survival signals ultimately leads to the activation of the intrinsic apoptotic cascade, characterized by the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cell death.[3][8]
Caption: Pacritinib inhibits JAK2 and FLT3, blocking pro-survival pathways and inducing apoptosis.
Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis by measuring the externalization of phosphatidylserine (PS) and loss of plasma membrane integrity. In early apoptosis, PS translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V.[9] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[9][10]
A. Materials and Reagents
-
This compound stock solution (dissolved in DMSO)
-
Cell line of interest (e.g., MV4-11, a human AML cell line)[6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[11]
-
Flow cytometry tubes
-
Flow cytometer
B. Experimental Protocol
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10⁶ cells/mL).
-
Pacritinib Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 0.05 µM, 0.15 µM, 0.5 µM, 1 µM). Include a vehicle control (DMSO) at the same concentration as the highest pacritinib dose.
-
Add the drug dilutions to the appropriate wells.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well to a separate conical tube.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells), then wash the adherent cells with PBS, and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspensions at 300-500 x g for 5 minutes.[11]
-
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[10]
-
Staining:
-
Sample Preparation for Flow Cytometry:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up appropriate gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Protocol 2: Caspase-Glo® 3/7 Activity Assay
This protocol provides a highly sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal proportional to enzyme activity.[14]
A. Materials and Reagents
-
This compound stock solution (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
White-walled, 96-well microplates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer
B. Experimental Protocol
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.
-
Pacritinib Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired final concentrations to the wells. Include a vehicle control (DMSO) and a "no-cell" background control.
-
Incubate the plate for a predetermined time (e.g., 16 hours) at 37°C and 5% CO₂.[6]
-
-
Assay Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate according to the manufacturer's instructions. Mix by gentle inversion until the substrate is fully dissolved.
-
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction.[14]
-
Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the net luminescence by subtracting the average luminescence of the no-cell background control from all experimental wells.
-
Data can be expressed as Relative Luminescence Units (RLU) or as a fold-change relative to the vehicle control.
-
Experimental Workflow
The overall workflow for assessing pacritinib-induced apoptosis involves cell culture, treatment, sample preparation according to the chosen assay, and finally, data acquisition and analysis.
References
- 1. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes: Pacritinib Hydrochloride in Preclinical GVHD T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) is a significant cause of morbidity and mortality following allogeneic hematopoietic cell transplantation. A key pathogenic driver of GVHD is the proliferation and differentiation of donor T-cells that recognize host tissues as foreign. Pacritinib, a selective Janus kinase 2 (JAK2) inhibitor, has emerged as a promising therapeutic agent for mitigating GVHD.[1][2] Preclinical studies have demonstrated its ability to suppress alloreactive T-cell responses.[1][3] These application notes provide a summary of the effects of pacritinib on T-cell proliferation in preclinical GVHD models, along with detailed protocols for relevant in vitro assays.
Pacritinib primarily exerts its effects by inhibiting the JAK2/STAT3 signaling pathway, which is crucial for the differentiation and proliferation of pathogenic T-helper 1 (Th1) and Th17 cells.[3][4] Unlike broader JAK inhibitors, pacritinib largely spares IL-2 signaling, which is important for the function of regulatory T-cells (Tregs) that can suppress GVHD.[1][3] This selective inhibition allows for the suppression of inflammatory T-cell responses while preserving or even promoting a more tolerogenic immune profile.[1][3]
Data Presentation
Table 1: In Vitro Effects of Pacritinib on T-Cell Subsets and Signaling
| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| T-cell Proliferation | Human alloreactive T-cells | Pacritinib | Not specified | Significantly suppressed | [3] |
| Th1 Differentiation | Human CD4+ T-cells | Pacritinib | 2.5 μM | Significantly decreased | [3] |
| Th17 Differentiation | Human CD4+ T-cells | Pacritinib | 2.5 μM | Significantly decreased | [3] |
| Th2 Polarization | Human CD4+ T-cells | Pacritinib | 2.5 μM | Significantly increased | [3] |
| Treg Differentiation | Human CD4+ T-cells | Pacritinib | 2.5 μM | Spared (not increased compared to control) | [3] |
| STAT3 Phosphorylation | Human T-cells | Pacritinib | Not specified | Inhibited (JAK2-dependent) | [3] |
| STAT5 Signal Transduction | Human T-cells | Pacritinib | Not specified | Largely preserved (IL-2 mediated) | [3] |
| Cytokine Production | Human lymphocytes | Pacritinib | Not specified | Suppressed IL-6, IL-17A, IL-17F, and TNF-alpha | [3] |
Table 2: In Vivo Effects of Pacritinib in Murine GVHD Models
| Parameter | Animal Model | Treatment | Dosage | Observed Effect | Reference |
| Acute GVHD Mortality | BALB/c mice with B6 allografts | Pacritinib | 100 mg/kg daily for 3 weeks | Significantly reduced | [2] |
| CD4+ T-cell IFNγ Production | BALB/c mice with B6 allografts | Pacritinib | 100 mg/kg | Significantly reduced | [2] |
| Th1 Cell Proliferation | BALB/c mice with B6 allografts | Pacritinib | 100 mg/kg | Significantly reduced | [2] |
Mandatory Visualizations
Caption: Pacritinib inhibits the JAK2/STAT3 signaling pathway.
Caption: Workflow for an in vitro T-cell proliferation assay.
Caption: Logical relationship of Pacritinib's effects in GVHD.
Experimental Protocols
Protocol 1: In Vitro Allogeneic Mixed Lymphocyte Reaction (allo-MLR) for T-Cell Proliferation
Objective: To assess the inhibitory effect of pacritinib on the proliferation of T-cells in response to allogeneic stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Pacritinib hydrochloride (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
Preparation of Responder and Stimulator Cells:
-
Responder Cells: T-cells from one donor will serve as the responder population.
-
Stimulator Cells: PBMCs from the second donor will be used as stimulator cells (antigen-presenting cells, APCs). To prevent their proliferation, irradiate the stimulator cells (e.g., 30 Gy).
-
-
CFSE Labeling of Responder T-cells:
-
Adjust the concentration of responder T-cells to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the labeling reaction by adding five volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the labeled responder T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Co-culture Setup:
-
Plate 1 x 10^5 CFSE-labeled responder T-cells per well in a 96-well round-bottom plate.
-
Add 1 x 10^5 irradiated stimulator cells to each well (for a 1:1 responder to stimulator ratio).
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the desired concentrations of pacritinib to the respective wells.
-
Include a vehicle control (DMSO) at the same final concentration as in the pacritinib-treated wells.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if further subset analysis is desired.
-
Analyze the cells using a flow cytometer.
-
Gate on the T-cell population and measure the CFSE fluorescence intensity. Proliferation is indicated by a sequential halving of CFSE fluorescence in daughter cells.
-
Quantify the percentage of proliferated cells in each condition.
-
Protocol 2: In Vitro T-Helper Cell Differentiation Assay
Objective: To determine the effect of pacritinib on the differentiation of naive CD4+ T-cells into Th1, Th2, and Th17 subsets.
Materials:
-
Naive CD4+ T-cells (isolated from human PBMCs using magnetic-activated cell sorting, MACS)
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
Recombinant human cytokines for differentiation cocktails:
-
Th1: IL-12 (20 ng/mL) and anti-IL-4 antibody (10 µg/mL)
-
Th17: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (5 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL)
-
-
This compound
-
Complete RPMI-1640 medium
-
24-well plates
-
Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Intracellular staining antibodies (anti-IFN-γ for Th1, anti-IL-4 for Th2, anti-IL-17A for Th17)
-
Flow cytometer
Methodology:
-
T-cell Culture and Differentiation:
-
Plate naive CD4+ T-cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add T-cell activation beads at a bead-to-cell ratio of 1:1.
-
Add the respective cytokine cocktails for Th1 and Th17 differentiation to the designated wells.
-
Add pacritinib at the desired final concentration (e.g., 2.5 µM) or vehicle control (DMSO) to the cultures.
-
Incubate for 5-7 days at 37°C and 5% CO2.
-
-
Restimulation and Intracellular Cytokine Staining:
-
On the final day of culture, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and wash with PBS.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining with fluorescently labeled antibodies against IFN-γ, IL-4, and IL-17A.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Gate on the CD4+ T-cell population.
-
Determine the percentage of cells expressing IFN-γ (Th1), IL-4 (Th2), and IL-17A (Th17) in the pacritinib-treated and control groups.
-
References
- 1. Pacritinib combined with sirolimus and low-dose tacrolimus for GVHD prevention after allogeneic hematopoietic cell transplantation: Preclinical and Phase I trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Pacritinib Hydrochloride in CRISPR/Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is an oral macrocyclic kinase inhibitor with potent activity against Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Its efficacy in treating myelofibrosis, particularly in patients with thrombocytopenia, is well-documented.[2][4] Beyond its primary targets, pacritinib also demonstrates inhibitory effects on other kinases, including IRAK1 (interleukin-1 receptor-associated kinase 1), which is involved in inflammatory signaling pathways.[5][6][7][8] The multifaceted inhibitory profile of pacritinib makes it a valuable tool for chemical biology and drug discovery, particularly in the context of CRISPR/Cas9 genetic screens to elucidate mechanisms of drug resistance and sensitivity, and to identify novel therapeutic targets.
These application notes provide a comprehensive overview of the use of pacritinib hydrochloride in CRISPR/Cas9 screening, detailing its mechanism of action, relevant signaling pathways, and protocols for conducting genetic screens.
Mechanism of Action and Signaling Pathways
Pacritinib's primary mechanism of action involves the inhibition of the JAK/STAT and FLT3 signaling pathways, which are often dysregulated in hematological malignancies.[1][9][10] Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms, often driven by mutations such as JAK2 V617F, leading to uncontrolled cell proliferation.[1][5] Pacritinib effectively inhibits both wild-type and mutant JAK2.[3][5]
Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Pacritinib's dual inhibition of JAK2 and FLT3 provides a broader spectrum of activity in hematologic disorders.[1] Furthermore, pacritinib's inhibition of IRAK1 presents an additional mechanism to modulate inflammatory responses, which can contribute to cancer pathogenesis.[6][7][11]
Signaling Pathway Diagrams
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
Caption: Pacritinib inhibits the FLT3 signaling pathway.
Caption: Pacritinib inhibits IRAK1-mediated signaling.
Quantitative Data
The following tables summarize the inhibitory activity of pacritinib against its key targets and its effect on various cancer cell lines. This data is crucial for designing CRISPR/Cas9 screens, particularly for determining the appropriate concentration of pacritinib to use for selection.
Table 1: Inhibitory Activity of Pacritinib against Kinase Targets
| Target | IC50 (nM) | Reference |
| Wild-type JAK2 | 23 | [12] |
| JAK2 V617F | 19 | [12] |
| FLT3 | 22 | [12] |
| FLT3 D835Y | 6 | [12] |
| IRAK1 | 13.6 | [7][8] |
| CSF1R | 46 | [7] |
Table 2: Growth Inhibition (IC50) of Pacritinib in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | ~32 | [7] |
| MOLM-14 | FLT3-ITD | ~61 | [7] |
| CMK | JAK3 mutation | 262 | [7] |
| Kasumi-1 | Various | ~100-500 | [7] |
| SKNO-1 | Various | ~100-500 | [7] |
| OCI-AML5 | Various | ~100-500 | [7] |
| GDM-1 | Various | ~100-500 | [7] |
| THP1 | Various | ~100-500 | [7] |
| HL-60 | Various | ~100-500 | [7] |
| TF-1 | Various | ~750-1500 | [7] |
| HT-93 | Various | ~750-1500 | [7] |
| U937 | Various | ~750-1500 | [7] |
| KO52 | Various | ~750-1500 | [7] |
| HEL | Various | ~750-1500 | [7] |
Experimental Protocols for CRISPR/Cas9 Screening with Pacritinib
CRISPR/Cas9 library screening can be employed to identify genes that, when knocked out, confer resistance or sensitivity to pacritinib. This can uncover novel mechanisms of drug action and resistance, as well as identify potential combination therapies.
Experimental Workflow Diagram
Caption: Workflow for a CRISPR/Cas9 screen with pacritinib.
Detailed Methodologies
1. Cell Line Selection and Culture:
-
Select a cancer cell line relevant to pacritinib's mechanism of action (e.g., a hematological malignancy cell line with known JAK2 or FLT3 mutations).
-
Culture cells in appropriate media and conditions.
-
Determine the IC50 of pacritinib for the selected cell line to establish the appropriate screening concentration (typically IC20-IC80).
2. sgRNA Library Transduction:
-
Utilize a genome-wide or targeted CRISPR/Cas9 sgRNA library.
-
Package the sgRNA library into lentiviral particles.
-
Transduce the selected cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[13]
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
3. Pacritinib Treatment (Negative Selection Screen):
-
Objective: To identify genes whose knockout confers sensitivity to pacritinib.
-
Split the transduced cell population into two groups: a treatment group and a vehicle control group (e.g., DMSO).
-
Treat the treatment group with a predetermined concentration of this compound.
-
Culture both populations for a sufficient period to allow for the selection of resistant or sensitive cells (typically 14-21 days).
-
Maintain a sufficient number of cells to preserve the complexity of the sgRNA library.
4. Pacritinib Treatment (Positive Selection Screen):
-
Objective: To identify genes whose knockout confers resistance to pacritinib.
-
Treat the transduced cell population with a concentration of pacritinib that is lethal to the majority of cells (e.g., above IC90).
-
Culture the cells until a resistant population emerges.
-
A parallel vehicle-treated population should also be maintained.
5. Genomic DNA Extraction and Next-Generation Sequencing (NGS):
-
Harvest cells from the initial population (before treatment) and the final populations (after treatment with pacritinib or vehicle).
-
Extract genomic DNA from each cell population.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the PCR amplicons to determine the representation of each sgRNA in each population.
6. Data Analysis and Hit Identification:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
For negative selection screens, identify sgRNAs that are depleted in the pacritinib-treated population compared to the control population.
-
For positive selection screens, identify sgRNAs that are enriched in the pacritinib-treated population.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched or depleted genes (hits).
7. Hit Validation:
-
Validate top hits from the primary screen by generating individual knockout cell lines for the identified genes.
-
Confirm the knockout of the target gene.
-
Perform cell viability assays with pacritinib to confirm the sensitized or resistant phenotype.
Conclusion
This compound's well-characterized inhibitory profile against key oncogenic kinases makes it a powerful tool for use in CRISPR/Cas9 screening. The protocols outlined in these application notes provide a framework for researchers to identify novel genetic determinants of response to pacritinib. Such studies can lead to a deeper understanding of its mechanisms of action, the identification of biomarkers for patient stratification, and the discovery of novel combination therapies to enhance its efficacy and overcome resistance.
References
- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 2. Pacritinib - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Pacritinib, a Dual FLT3/JAK2 Inhibitor, Reduces Irak-1 Signaling in Acute Myeloid Leukemia [ash.confex.com]
- 9. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the JAK-STAT pathway in lymphoma: a focus on pacritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with pacritinib hydrochloride
Welcome to the technical support center for pacritinib hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing inconsistencies in results obtained with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3).[1] It functions as a tyrosine kinase inhibitor by competing with ATP for binding to the kinase domain of JAK2 and the JAK2V617F mutant, as well as FLT3.[2][3][4] This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for cell growth, differentiation, and survival, and is often dysregulated in myeloproliferative neoplasms.[4][5] Pacritinib has demonstrated greater potency for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[1][3]
Q2: We are observing significant variability in the IC50 value of pacritinib in our cell-based assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Line Specifics: The genetic background of your cell line is critical. Pacritinib is particularly effective in cells with a JAK2V617F mutation or those dependent on FLT3 signaling.[1][5] The expression levels of these kinases can influence sensitivity.
-
Compound Solubility: this compound has limited solubility in aqueous solutions.[6] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture media.[7][8] Precipitation of the compound will lead to a lower effective concentration.
-
Assay-Specific Parameters: Factors such as cell density, incubation time, and the type of viability assay (e.g., MTT, CellTiter-Glo) can all impact the apparent IC50. It is crucial to maintain consistency in these parameters across experiments.
-
Compound Stability: While generally stable, repeated freeze-thaw cycles of stock solutions should be avoided.[1] Aliquot your stock solutions to maintain compound integrity.
Q3: Our Western blot results show inconsistent inhibition of downstream STAT3 phosphorylation. How can we troubleshoot this?
A3: Inconsistent inhibition of p-STAT3 can be due to:
-
Timing of Lysate Collection: The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid. It is important to perform a time-course experiment to determine the optimal time point for observing maximal inhibition after pacritinib treatment.
-
Antibody Quality: Ensure your primary antibodies for both total STAT3 and phospho-STAT3 (specifically Tyr705) are validated and used at the recommended dilution. Poor antibody quality can lead to variable and unreliable results.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across your gel. This is essential for accurately quantifying changes in phosphorylation levels.
-
Upstream Signaling Activation: The level of cytokine or growth factor stimulation used to activate the JAK/STAT pathway can affect the degree of inhibition observed. Ensure your stimulation conditions are consistent. At higher concentrations, pacritinib may also affect other signaling pathways like MAPK and PI3K/AKT, which could indirectly influence results.[9]
Q4: We are seeing unexpected off-target effects in our experiments. Is this a known issue with pacritinib?
A4: While pacritinib is selective for JAK2 and FLT3, like many kinase inhibitors, it can exhibit some off-target activity, particularly at higher concentrations.[3][10] It has been shown to have some inhibitory activity against other kinases such as CSF1R and IRAK1, though the clinical significance of this is not fully understood.[3] If you suspect off-target effects, consider performing a kinase panel screen to identify other potential targets at the concentrations used in your experiments. It's also good practice to use a structurally distinct JAK2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Issue: Poor Solubility and Precipitation of this compound
-
Symptoms: Visible precipitate in stock solutions or culture media after dilution, inconsistent results, and lower than expected potency.
-
Possible Causes:
-
Incorrect solvent used for initial stock solution.
-
Exceeding the solubility limit in aqueous media.
-
"Salting out" of the compound upon dilution.
-
-
Solutions:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[8] Gentle warming and sonication can aid dissolution.[7][8]
-
Working Dilutions: When preparing working dilutions, add the DMSO stock solution to your aqueous buffer or media dropwise while vortexing to facilitate mixing and prevent immediate precipitation. Avoid preparing large volumes of highly diluted solutions that will be stored for extended periods.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% to avoid solvent-induced cytotoxicity.
-
Issue: Inconsistent Anti-proliferative Effects in Cell Viability Assays
-
Symptoms: High variability in cell viability readings between replicate wells and across experiments.
-
Possible Causes:
-
Uneven cell seeding.
-
Edge effects in multi-well plates.
-
Inconsistent drug exposure time.
-
Fluctuations in incubator conditions (CO2, temperature, humidity).
-
-
Solutions:
-
Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row or column to maintain even cell distribution.
-
Plate Layout: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Experimental Timing: Standardize the incubation time with pacritinib for all experiments.
-
Incubator Maintenance: Regularly calibrate and maintain your cell culture incubators to ensure a stable environment.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Pacritinib
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| JAK2 (wild-type) | Cell-free | 23 | [1][11] |
| JAK2V617F | Cell-free | 19 | [1][11] |
| FLT3 | Cell-free | 22 | [1][11] |
| FLT3-D835Y | Cell-free | 6 | [1] |
| TYK2 | Cell-free | 50 | [1] |
| JAK3 | Cell-free | 520 | [1] |
| JAK1 | Cell-free | 1280 | [1] |
| Ba/F3-JAK2V617F | Cell Proliferation | 160 | [1] |
| MV4-11 (FLT3-ITD) | Cell Proliferation | 47 | [1] |
| SET-2 (JAK2V617F) | Cell Proliferation | 220 | [12] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Pre-treat with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6, 50 ng/mL) for 15-30 minutes to induce JAK/STAT signaling.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete media. Remove the old media from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
Caption: General experimental workflow for testing pacritinib.
Caption: Troubleshooting inconsistent results with pacritinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pacritinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 5. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Pacritinib | JAK | FLT | Tyrosine Kinases | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pacritinib hydrochloride concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of pacritinib hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pacritinib?
A1: Pacritinib is an oral tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It demonstrates high potency against both wild-type JAK2 and the JAK2V617F mutant, which is frequently found in myeloproliferative neoplasms.[3][4][5][6][7] By inhibiting these kinases, pacritinib blocks their downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival.[2][4][8][9]
Q2: What are the known off-target effects of pacritinib?
A2: While pacritinib is selective for JAK2 over other JAK family members like JAK1 and JAK3[3][4][5], it does exhibit inhibitory activity against other kinases. Notable off-targets include CSF1R (colony-stimulating factor 1 receptor), IRAK1 (interleukin-1 receptor-associated kinase 1), and ACVR1 (activin A receptor, type 1).[1][10][11][12] The inhibition of ACVR1, in particular, has been linked to potential anemia benefits by suppressing hepcidin production.[11][13] At higher concentrations (e.g., 5-10 μM), it may also affect pathways like p44/42 MAPK and AKT.[14]
Q3: How should I prepare a stock solution of this compound?
A3: this compound solubility can be challenging. For in vitro assays, it is most commonly dissolved in dimethyl sulfoxide (DMSO).[3] To ensure complete dissolution, ultrasonic treatment, warming, or heating up to 60°C may be necessary.[15] It is also highly soluble in 1 M HCl.[15] Always use fresh, anhydrous DMSO, as moisture can reduce solubility.[3]
Table 1: Stock Solution Preparation
| Solvent | Concentration | Notes |
| DMSO | 10-12 mg/mL (approx. 21-25 mM) | May require sonication and warming. Use fresh, anhydrous DMSO.[3][15] |
| 1 M HCl | ≥ 100 mg/mL (approx. 211 mM) | Highly soluble.[15] |
| 0.1 M HCl | 2 mg/mL (approx. 4.23 mM) | Requires sonication.[15] |
Q4: What is a typical concentration range for in vitro experiments?
A4: The optimal concentration of pacritinib depends heavily on the cell line and the specific assay. Effective concentrations typically range from low nanomolar (nM) to low micromolar (µM). For kinase inhibition assays, IC50 values are often in the low nM range.[3][4] For cell-based assays, such as proliferation or apoptosis, IC50 values can range from tens of nM to over 1 µM depending on the cell line's dependency on JAK2 or FLT3 signaling.[3][16] It is always recommended to perform a dose-response curve starting from approximately 10 µM and performing serial dilutions down to the low nM range.[3][15]
Table 2: Pacritinib IC50 Values for Kinase Inhibition (Cell-Free Assays)
| Target Kinase | IC50 (nM) |
| JAK2 (Wild-Type) | 23[3][4][5][7] |
| JAK2V617F | 19[3][4][5][7] |
| FLT3 | 22[3][4][5][7] |
| FLT3D835Y | 6[3][4][5][7] |
| TYK2 | 50[3][4][5] |
| ACVR1 | 16.7[11][13][17] |
| JAK3 | 520[3][4][5] |
| JAK1 | 1280[3][4][5] |
Table 3: Pacritinib IC50 Values for Cell Proliferation (Cell-Based Assays)
| Cell Line | Description | IC50 |
| MV4-11 | AML, FLT3-ITD | 33 - 47 nM[9][16][18] |
| MOLM-13 | AML, FLT3-ITD | 73 nM[16] |
| Ba/F3-JAK2V617F | Pro-B, dependent on JAK2V617F | 160 nM[3][18] |
| SET-2 | Megakaryoblastic leukemia, JAK2V617F | 150-300 nM (approx.) |
| Karpas 1106P | B-cell lymphoma | 348 nM[3][18] |
| Primary AML Blasts | Patient-derived | 152 - 302 nM[16] |
| MCF7 | Breast Cancer | 0.29 µM[3] |
| HL60 | Promyelocytic Leukemia | 0.52 µM[3] |
Signaling Pathway Diagrams
Pacritinib primarily functions by inhibiting the JAK/STAT and FLT3 signaling pathways, which are crucial in many hematologic malignancies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pacritinib|cas 937272-79-2|DC Chemicals|Price|Buy [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacritinib: Uses, Dosage, Side Effects & Warnings - Drugs.com [drugs.com]
- 11. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term treatment with pacritinib on a compassionate use basis in patients with advanced myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pacritinib Versus Best Available Therapy to Treat Patients With Myelofibrosis and Thrombocytopenia [clin.larvol.com]
- 18. Pacritinib | JAK | FLT | Tyrosine Kinases | TargetMol [targetmol.com]
Pacritinib Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the off-target effects of pacritinib in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-target kinases of pacritinib?
A1: Pacritinib is a potent, ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] However, comprehensive kinome profiling has revealed inhibitory activity against several other kinases, often referred to as "off-targets." The most clinically relevant off-targets include members of other kinase families such as IL-1 receptor-associated kinase 1 (IRAK1) and colony-stimulating factor 1 receptor (CSF1R).[3][4][5] Additional kinases inhibited by pacritinib at low nanomolar concentrations include TNK1, TRKC, and ROS1.[4][6]
Q2: Why is it important to consider pacritinib's off-target effects in my experiments?
A2: While the inhibition of JAK2 and FLT3 is responsible for pacritinib's primary therapeutic effects in myelofibrosis and certain leukemias, its off-target activities can lead to unexpected phenotypic changes in cell lines, confounding experimental results.[7][8] For example, inhibition of IRAK1 and CSF1R can suppress inflammatory pathways, which may mask or alter the specific effects of JAK2/FLT3 inhibition you intend to study.[4][9] Acknowledging and controlling for these effects is critical for accurate data interpretation.
Q3: At what concentration do off-target effects become significant?
A3: Significant inhibition of off-target kinases like IRAK1 and CSF1R occurs at low nanomolar concentrations, which are clinically achievable.[3][4] The mean peak plasma concentration of free pacritinib in clinical studies can reach approximately 200 nM.[4][10] Therefore, if you are using concentrations in the high nanomolar range in your cell culture experiments, it is highly likely you are engaging these off-targets. Refer to the IC50 data in the table below to compare the potency against various kinases.
Q4: How does pacritinib's selectivity compare to other JAK inhibitors like ruxolitinib?
A4: Pacritinib is distinguished by its high selectivity for JAK2 over other JAK family members, particularly JAK1.[6][11] Unlike ruxolitinib, which potently inhibits both JAK1 and JAK2, pacritinib does not significantly inhibit JAK1 at clinically relevant concentrations.[6][10] This unique profile may explain its non-myelosuppressive properties. However, its potent inhibition of FLT3, IRAK1, and CSF1R is a key differentiating feature from other JAK inhibitors.[4][12]
Kinase Inhibition Profile of Pacritinib
The following table summarizes the inhibitory activity of pacritinib against its primary targets and key off-target kinases. This data is crucial for designing experiments and interpreting results.
| Kinase Target | IC50 (nM) | Kinase Family | Primary or Off-Target | Reference(s) |
| JAK2 | 6 - 23 | Tyrosine Kinase | Primary | [6][11] |
| JAK2 (V617F) | 9.4 - 19 | Tyrosine Kinase | Primary | [6][11] |
| FLT3 | 14.8 - 22 | Tyrosine Kinase | Primary | [6][11] |
| FLT3 (D835Y) | 6 | Tyrosine Kinase | Primary | [6][11] |
| IRAK1 | 13.6 | Serine/Threonine Kinase | Off-Target | [3][6][12] |
| CSF1R (c-fms) | 46 | Tyrosine Kinase | Off-Target | [3][4] |
| TNK1 | 15 | Tyrosine Kinase | Off-Target | [6] |
| TRKC | 18.4 | Tyrosine Kinase | Off-Target | [6] |
| ROS1 | 18.4 | Tyrosine Kinase | Off-Target | [6] |
| HIPK4 | 14.5 | Serine/Threonine Kinase | Off-Target | [6] |
| JAK3 | 520 | Tyrosine Kinase | Off-Target (Weak) | [11] |
| TYK2 | 50 | Tyrosine Kinase | Off-Target (Weak) | [6] |
| JAK1 | >1000 | Tyrosine Kinase | Off-Target (Inactive) | [6][11] |
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise from pacritinib's off-target effects during in-vitro experiments.
Issue 1: I'm seeing a stronger anti-proliferative effect than expected in my cancer cell line that is not known to be JAK2/FLT3 dependent.
-
Possible Cause: Your cell line may be sensitive to the inhibition of one of pacritinib's off-targets. For example, some Acute Myeloid Leukemia (AML) cell lines show sensitivity to IRAK1 inhibition.[3] Pacritinib has been shown to inhibit the growth of AML cells with a variety of genetic mutations, not limited to those with FLT3 activation.[3]
-
Troubleshooting Steps:
-
Verify Target Expression: Check if your cell line expresses active off-targets like IRAK1, CSF1R, or ROS1 at the protein level via Western blot or at the RNA level via qPCR.
-
Use a More Selective Inhibitor: As a control, treat your cells with a highly selective JAK2 inhibitor that has minimal activity against IRAK1 or CSF1R. Compare the resulting phenotype to that caused by pacritinib.
-
Rescue Experiment: If you hypothesize that an off-target effect is responsible, try to "rescue" the phenotype. For example, if you suspect CSF1R inhibition is the cause, stimulate the cells with the CSF1R ligand (CSF-1) to see if it reverses the anti-proliferative effect.
-
Issue 2: My experiment is showing unexpected changes in inflammatory cytokine production (e.g., decreased IL-6, TNFα).
-
Possible Cause: This is a classic indicator of pacritinib's off-target activity on IRAK1 and CSF1R.[4][5] Both kinases are key mediators in inflammatory signaling pathways, such as those downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[9][12]
-
Troubleshooting Steps:
-
Phospho-Protein Analysis: Perform a Western blot to check the phosphorylation status of key downstream proteins in the IRAK1 pathway (e.g., phosphorylation of IRAK1 itself) or the CSF1R pathway. A reduction in phosphorylation following pacritinib treatment would confirm target engagement.
-
Use Control Inhibitors: Compare the effect of pacritinib to that of a specific IRAK1 inhibitor or a specific CSF1R inhibitor. This will help dissect which off-target is responsible for the observed phenotype.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting unexpected anti-inflammatory effects.
-
Issue 3: I am observing altered cell metabolism, such as changes in glucose consumption, that cannot be explained by JAK2/FLT3 inhibition.
-
Possible Cause: Recent studies have shown that pacritinib can inhibit glucose consumption in certain cancer cells, an effect attributed to its inhibition of FLT3.[13] This may occur even in cell lines where FLT3 is not a primary driver of proliferation.
-
Troubleshooting Steps:
-
Metabolic Assays: Directly measure glucose uptake and lactate production (e.g., using a Seahorse analyzer or colorimetric assays) in the presence and absence of pacritinib.
-
Compare with other FLT3 inhibitors: Test whether other selective FLT3 inhibitors replicate the metabolic phenotype in your cell line.[13] This helps confirm if the effect is specific to FLT3 inhibition.
-
Check Hexokinase Expression: Pacritinib has been shown to decrease the expression of Hexokinase 1 and 2.[13] Analyze the mRNA and protein levels of these enzymes after treatment.
-
Key Experimental Protocols
Protocol 1: Western Blot for Assessing Off-Target Pathway Activation
This protocol describes how to assess the effect of pacritinib on the phosphorylation status of IRAK1, a key off-target.
Objective: To determine if pacritinib inhibits the IRAK1 signaling pathway in a given cell line.
Materials:
-
Cell line of interest (e.g., MOLM-13, an AML cell line expressing IRAK1)
-
Pacritinib (stock solution in DMSO)
-
Appropriate cell culture medium and supplements
-
Lipopolysaccharide (LPS) or IL-1β to stimulate the IRAK1 pathway
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere/stabilize for 24 hours.
-
Pre-treat cells with varying concentrations of pacritinib (e.g., 0 nM, 50 nM, 200 nM, 1000 nM) or a vehicle control (DMSO) for 2-4 hours.
-
-
Pathway Stimulation:
-
After pre-treatment, stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS or 10 ng/mL IL-1β) for 15-30 minutes to induce IRAK1 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample (load 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total IRAK1 and β-actin as loading controls.
-
Experimental Workflow Diagram:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pacritinib inhibits glucose consumption in squamous cell lung cancer cells by targeting FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pacritinib Resistance in AML
This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving pacritinib and Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pacritinib in AML?
Pacritinib is a multikinase inhibitor with potent activity against Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] In AML, particularly in cases with FLT3 mutations (like FLT3-ITD), pacritinib inhibits the constitutive activation of the FLT3 receptor and its downstream signaling pathways, including STAT, MAPK, and PI3K/AKT, which are crucial for the proliferation and survival of leukemia cells.[1][3][4] Additionally, pacritinib inhibits interleukin-1 receptor-associated kinase 1 (IRAK1), a key mediator in inflammatory signaling pathways that supports AML cell growth and survival across various genetic subtypes.[5][6]
Q2: What are the known mechanisms of resistance to pacritinib and other FLT3 inhibitors in AML?
Resistance to FLT3 inhibitors like pacritinib can arise from several mechanisms:
-
Upregulation of Parallel Signaling Pathways: AML cells can develop resistance by activating alternative survival pathways. Upregulation of JAK2-mediated signaling is a key mechanism of resistance to selective FLT3 inhibitors, which can be overcome by the dual JAK2/FLT3 activity of pacritinib.[1][3] The bone marrow microenvironment can also confer protection by upregulating pathways like MEK.[7]
-
Secondary Mutations: The emergence of secondary mutations in the FLT3 gene, such as tyrosine kinase domain (TKD) mutations (e.g., D835Y), can reduce the binding affinity of the inhibitor.[8] Pacritinib, however, has shown efficacy against both FLT3-ITD and certain TKD mutations.[8][9]
-
Pharmacokinetic Drug Resistance: Overexpression of drug efflux pumps, such as ABCB1 and ABCG2, can reduce the intracellular concentration of the drug, leading to resistance.[10] Another mechanism involves the inactivation of drugs through enzymatic metabolism.[10]
-
Stromal Protection: Interaction with stromal cells in the bone marrow microenvironment can protect AML cells from FLT3 inhibitors, a resistance mechanism that pacritinib may evade due to its broader kinase inhibition profile, including JAK2.[7]
Q3: What combination therapies show promise for overcoming pacritinib resistance?
Synergistic effects have been observed when combining pacritinib with other agents, suggesting promising strategies to overcome resistance:
-
HDAC and BET Inhibitors: Pacritinib shows synergy with histone deacetylase (HDAC) inhibitors (e.g., panobinostat) and bromodomain and extraterminal (BET) inhibitors (e.g., JQ1).[5] This combination can block IRAK1, ERK, and c-Myc activity, leading to reduced cell viability and promoting differentiation.[5]
-
Conventional Chemotherapy: Pacritinib has been evaluated in combination with standard chemotherapy agents like cytarabine and daunorubicin, demonstrating tolerability and preliminary anti-leukemic activity in patients with FLT3 mutations.[8][9]
-
MEK Inhibitors: Given that stromal interaction can upregulate the MEK pathway as a survival mechanism, combining pacritinib with a MEK inhibitor has shown synergistic effects.[7]
Q4: Which AML cell lines are most sensitive to pacritinib?
Pacritinib demonstrates the highest potency in AML cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-13.[1] However, due to its inhibitory effects on JAK2 and IRAK1, it also shows activity against a broader range of AML cell lines with various genetic abnormalities, including those with JAK mutations (e.g., CMK, SET-2) and other mutations in genes like TET2, MLL, ASXL1, and NPM1.[5][6][11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in the calculated IC50 values for pacritinib across replicate experiments with the same AML cell line.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Use a hemocytometer or automated cell counter to ensure precise and consistent cell seeding density across all wells and plates. |
| Reagent Variability | Prepare fresh drug dilutions for each experiment. If using a colorimetric assay like MTT, ensure the formazan crystals are fully solubilized before reading, as incomplete solubilization is a common source of error. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill outer wells with sterile PBS or media. |
| Assay Incubation Time | Optimize and standardize the drug treatment duration (e.g., 48 or 72 hours) and the final assay incubation time (e.g., MTT or CellTiter-Glo incubation).[1][4] |
Issue 2: No Inhibition of Downstream Signaling (p-STAT, p-ERK) on Western Blot
Problem: After treating pacritinib-sensitive AML cells (e.g., MV4-11) with an effective dose of pacritinib, your Western blot shows no decrease in the phosphorylation of STAT5 or ERK.
| Potential Cause | Recommended Solution |
| Suboptimal Drug Incubation Time | Phosphorylation events can be transient. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of p-STAT5 and p-ERK.[4] |
| Poor Lysis/Protein Extraction | Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during extraction. |
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibodies (total and phosphorylated forms). Run positive and negative controls (e.g., untreated cells, cells treated with a known activator) to validate antibody performance. |
| Loading Inconsistency | Perform a protein quantification assay (e.g., BCA) on your lysates to ensure equal protein loading.[12] Always normalize phosphorylated protein levels to both the total protein and a loading control (e.g., β-actin, GAPDH).[13] |
| Development of Acute Resistance | If using long-term cultures, cells may have developed resistance. Confirm the sensitivity of your current cell stock with a viability assay. Consider using a combination therapy approach to probe for pathway reactivation.[3] |
Data & Protocols
Table 1: Pacritinib Activity in Common AML Cell Lines
This table summarizes the reported half-maximal inhibitory concentration (IC50) values for pacritinib in various AML cell lines. These values are indicative of the drug's potency and can serve as a reference for experimental design.
| Cell Line | Key Mutation(s) | Reported IC50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD | 33 - 47 | [1][8] |
| MOLM-13 | FLT3-ITD | 67 - 73 | [1][8] |
| MOLM-13-Res | FLT3-ITD, D835Y | 173 | [8] |
| CMK | JAK3 mutation | 262 | [6] |
| SET-2 | JAK2 V617F | ~220 | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol provides a general method for assessing the effect of pacritinib on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
Pacritinib stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.04M HCl in isopropanol or DMSO)[14]
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of pacritinib in culture medium. Add 100 µL of the diluted drug to the respective wells (creating a final volume of 200 µL). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at 550-570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the JAK/STAT and MAPK pathways following pacritinib treatment.
Materials:
-
Treated and untreated AML cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)[15]
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 3 hours), collect cells, wash with cold PBS, and lyse on ice with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C, using the manufacturer's recommended dilution.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of antibodies and re-probed with additional primary antibodies (e.g., anti-STAT5, then anti-β-actin).
Visualizations
Caption: Signaling pathways targeted by pacritinib and key resistance mechanisms in AML.
Caption: Troubleshooting workflow for unexpected pacritinib resistance in cell viability assays.
References
- 1. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Pharmacokinetic Drug Resistance in Acute Myeloid Leukemia Cells with CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | STAT3 in acute myeloid leukemia facilitates natural killer cell-mediated surveillance [frontiersin.org]
- 16. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Pacritinib hydrochloride batch-to-batch variability testing
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing pacritinib hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues related to batch-to-batch variability and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Pacritinib is a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It functions as an ATP-competitive inhibitor, targeting both wild-type JAK2 and its common mutant form, JAK2V617F, which is prevalent in myeloproliferative neoplasms.[1][3] Pacritinib also inhibits the FLT3 receptor tyrosine kinase and its activating mutations, such as FLT3-ITD.[1][2] By inhibiting these kinases, pacritinib disrupts downstream signaling pathways, including the JAK-STAT pathway, which are crucial for cell growth, proliferation, and survival in certain cancers, particularly myelofibrosis and acute myeloid leukemia.[2]
Figure 1: Pacritinib's inhibitory action on the JAK/STAT signaling pathway.
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your experimental medium, as high levels of DMSO can affect cell viability and enzyme activity. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[4]
Storage Recommendations:
-
Powder: Store at -20°C for long-term storage (up to 3 years).[4]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[4]
Q3: What are the typical quality control specifications for a new batch of this compound?
When receiving a new batch of this compound, you should refer to the supplier's Certificate of Analysis (CoA). Key parameters to check for consistency include:
| Parameter | Typical Specification | Analytical Method |
| Appearance | Light yellow to yellow solid | Visual Inspection |
| Purity | ≥98% (typically >99%) | HPLC or LC-MS |
| Identity | Consistent with structure | ¹H-NMR, LC-MS |
| Solubility | Soluble in DMSO (e.g., ≥10 mg/mL) | Visual Inspection |
This table summarizes typical data found in supplier CoAs.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values between experiments or different batches of this compound.
Inconsistent half-maximal inhibitory concentration (IC50) values are a common issue in drug screening assays. The variability can stem from the compound itself or the experimental setup.
Figure 2: Troubleshooting workflow for inconsistent IC50 values.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Solubility | Ensure complete dissolution of pacritinib in the solvent. Use sonication or gentle warming if necessary.[4] Insoluble compound can lead to inaccurate concentrations. |
| Compound Purity and Integrity | Compare the purity data from the CoA of different batches. If a significant difference is noted, this could be the source of variability. Consider performing in-house purity analysis (e.g., by HPLC) if variability persists. Impurities may have off-target effects or interfere with the assay. |
| Improper Storage | Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light) can reduce its effective concentration. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Assay Conditions | Variations in cell passage number, cell density, reagent concentrations (e.g., ATP in kinase assays), and incubation times can significantly impact IC50 values. Standardize these parameters across all experiments. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects the cells or enzyme activity (typically <0.5%). |
Problem 2: Reduced or no activity of this compound in a cell-based assay.
If pacritinib appears to be inactive in your cellular experiments, consider the following troubleshooting steps:
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Verify calculations for dilutions. Perform a serial dilution to test a wide range of concentrations. |
| Cell Line Sensitivity | Confirm that your chosen cell line expresses the target kinases (JAK2, FLT3) and that these kinases are active and driving a relevant downstream signaling pathway. You can verify this through literature search or by performing a Western blot for the phosphorylated forms of the kinases and their substrates (e.g., p-STAT). |
| Compound Degradation | As mentioned previously, ensure the compound has been stored correctly and prepare fresh dilutions. |
| Assay Readout | Ensure the assay readout (e.g., cell viability, apoptosis) is appropriate for the expected biological effect of inhibiting the target pathway in your specific cell line and that the assay window is sufficient to detect a change. |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (Example: JAK2)
This protocol provides a general framework for assessing the inhibitory activity of pacritinib against a target kinase.
Figure 3: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted pacritinib or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the JAK2 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each pacritinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This protocol can be used to assess the effect of pacritinib on the proliferation of cancer cell lines.
Materials:
-
Human cell line expressing target kinases (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the cells and add the medium containing the different concentrations of pacritinib or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as recommended by the reagent manufacturer to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each pacritinib concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blotting for Phospho-STAT Analysis
This protocol is to assess the inhibition of downstream signaling from JAK2 or FLT3.
Materials:
-
Relevant cell line
-
This compound
-
DMSO
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of pacritinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., actin) to ensure equal protein loading.
References
Interpreting unexpected phenotypes with pacritinib treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes observed during pacritinib treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pacritinib?
A1: Pacritinib is a kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It inhibits both wild-type JAK2 and the common gain-of-function mutant JAK2V617F.[3] By inhibiting these kinases, pacritinib disrupts downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for cell growth, differentiation, and survival, and are often dysregulated in myeloproliferative neoplasms.[2][4]
Q2: Pacritinib is a JAK2 inhibitor, yet we are not observing the degree of myelosuppression (e.g., thrombocytopenia, anemia) expected with other JAK inhibitors. Is this a known phenomenon?
A2: Yes, this is a recognized and distinguishing feature of pacritinib. Unlike other JAK inhibitors such as ruxolitinib, which is a JAK1/JAK2 inhibitor, pacritinib is more selective for JAK2 and does not inhibit JAK1 at clinically relevant concentrations.[1][5][6][7] The lack of significant myelosuppression is a key characteristic and is thought to be related to its unique kinase inhibition profile.[4][8][9] In some cases, pacritinib has been associated with improvements in anemia and thrombocytopenia.[10][11]
Q3: We have observed a significant anti-inflammatory effect in our cellular models that seems disproportionate to JAK2 inhibition alone. What other pathways might be involved?
A3: Pacritinib is known to inhibit other kinases beyond JAK2 and FLT3, most notably Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Colony-Stimulating Factor 1 Receptor (CSF1R).[5][12] IRAK1 is a critical mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to innate immunity and inflammation.[13][14] Inhibition of IRAK1 by pacritinib can block the production of pro-inflammatory cytokines, which may explain the potent anti-inflammatory effects you are observing.[13][14][15]
Q4: Our experiments show an unexpected improvement in hemoglobin levels in our in vivo models of myelofibrosis. What is the potential mechanism?
A4: Recent evidence suggests that pacritinib's effect on anemia may be mediated through its inhibition of Activin A receptor type 1 (ACVR1), also known as ALK2.[16][17] ACVR1 is a key regulator of hepcidin, a hormone that controls iron metabolism. By inhibiting ACVR1, pacritinib can reduce hepcidin levels, leading to increased iron availability for erythropoiesis and subsequent improvement in anemia.[17] This is a distinct advantage over other JAK2 inhibitors that can worsen anemia.[17]
Q5: We are seeing significant gastrointestinal (GI) side effects (e.g., diarrhea, nausea) in our animal studies. Is this consistent with the known profile of pacritinib?
A5: Yes, gastrointestinal toxicities, particularly diarrhea and nausea, are the most commonly reported adverse events associated with pacritinib in clinical studies.[6][7][8][10][18][19][20] These effects are generally manageable.[8][18][21] The exact mechanism for the GI toxicity is not fully elucidated but may be related to its multi-kinase inhibitory profile, including the inhibition of FLT3.[6]
Troubleshooting Guides
Issue 1: Inconsistent cell viability results in vitro.
-
Question: We are treating various hematopoietic cell lines with pacritinib and observing highly variable IC50 values that are not consistent across experiments. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Cell Line Authentication: Ensure cell lines are authenticated and free from contamination. Genetic drift in cultured cells can alter their sensitivity to inhibitors.
-
Serum Lot Variability: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Test different lots of FBS or consider using serum-free media if your cell line permits.
-
Pacritinib Stability: Ensure the pacritinib stock solution is properly stored and freshly diluted for each experiment. Pacritinib is light-sensitive and should be protected from light.
-
Assay Timing: The duration of drug exposure can significantly impact IC50 values. Ensure that the endpoint of your viability assay (e.g., 48 or 72 hours) is consistent across all experiments.
-
Off-Target Effects: Remember that pacritinib inhibits multiple kinases. The genetic background of your cell lines (e.g., mutations in FLT3, IRAK1 pathway activation) will influence their sensitivity.[22][23][24] Profile your cell lines for the expression and activation of pacritinib's known targets.
-
Issue 2: Unexpected resistance to pacritinib in a FLT3-ITD positive cell line.
-
Question: We are using a well-characterized FLT3-ITD AML cell line that is reported to be sensitive to pacritinib, but we are observing resistance. Why might this be happening?
-
Answer and Troubleshooting Steps:
-
Activation of Bypass Pathways: Resistance to FLT3 inhibitors can arise from the upregulation of parallel signaling pathways, such as the JAK/STAT pathway.[22][23] Since pacritinib inhibits both FLT3 and JAK2, this is less likely but still possible if other pathways (e.g., RAS/MAPK, PI3K/AKT) are constitutively activated through other mutations.[8]
-
Co-culture with Stromal Cells: The bone marrow microenvironment can confer resistance to kinase inhibitors.[4] If you are performing co-culture experiments with stromal cells, they may be secreting cytokines and growth factors that activate pro-survival pathways in the AML cells, overriding the inhibitory effects of pacritinib.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased drug efflux and reduced intracellular concentrations of pacritinib. Verify the expression of common drug transporters like MDR1 (ABCB1) in your resistant cells.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Pacritinib against Key Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK2 (wild-type) | 23 | [3][22] |
| JAK2 (V617F mutant) | 19 | [3] |
| FLT3 (wild-type) | 22 | [3][22] |
| FLT3 (D835Y mutant) | 6 | [3] |
| IRAK1 | < 20 | [24] |
| TYK2 | 50 | [22] |
| JAK3 | 520 | [22] |
| JAK1 | 1280 | [22] |
| ACVR1 | 16.7 | [17] |
| CSF1R | Not specified | [5][12] |
Table 2: Common Treatment-Emergent Adverse Events (All Grades) from Clinical Trials
| Adverse Event | Frequency (%) | Reference(s) |
| Diarrhea | 41 - 69 | [7][20][25] |
| Nausea | 30 - 49 | [7][20][25] |
| Thrombocytopenia | 32 | [25] |
| Anemia | 27 (Grade 3 or higher) | [25] |
| Vomiting | 19 | [6] |
| Peripheral Edema | 20 - 23 | [6][25] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Pacritinib-Treated Cells
-
Cell Culture and Treatment: Plate hematopoietic cells (e.g., HEL, MV4-11) at a density of 0.5 x 10^6 cells/mL. Allow cells to adhere or stabilize for 24 hours. Treat with varying concentrations of pacritinib (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-IRAK1 (Thr209)
-
Total IRAK1
-
β-Actin (loading control)
-
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of pacritinib. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours, until a color change is apparent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Pacritinib's multi-kinase inhibition profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. targetedonc.com [targetedonc.com]
- 7. Results of a phase 2 study of pacritinib (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. ashpublications.org [ashpublications.org]
- 16. youtube.com [youtube.com]
- 17. targetedonc.com [targetedonc.com]
- 18. drugs.com [drugs.com]
- 19. Pacritinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Disproportionality analysis of adverse events associated with pacritinib: a real-world study based on FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pacritinib for the treatment of patients with myelofibrosis and thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
Technical Support Center: Optimizing Pacritinib Hydrochloride Treatment Duration In Vitro
Welcome to the technical support center for the in vitro application of pacritinib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on treatment duration. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: Pacritinib is an orally bioavailable kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It also inhibits the JAK2 mutant JAK2V617F.[3] By binding to the ATP-binding site of these kinases, pacritinib inhibits their activation and downstream signaling.[1] This leads to the suppression of the JAK/STAT signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[2][4][5][6] Pacritinib's inhibition of FLT3 also blocks downstream pathways such as MAPK and PI3K signaling.[7][8][9]
Q2: What is a typical starting concentration range for pacritinib in vitro?
A2: The effective concentration of pacritinib can vary significantly depending on the cell line and the specific biological question being addressed. However, a common starting point for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range. For instance, studies have shown decreased viability of glioblastoma brain tumor initiating cells with IC50 values ranging from 0.62 µM to 1.66 µM.[6] In acute myeloid leukemia (AML) cell lines, pacritinib has demonstrated anti-proliferative effects with IC50 values as low as 47 nM.[8][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q3: How long should I treat my cells with pacritinib to observe an effect on signaling pathways?
A3: Inhibition of signaling pathways, such as the phosphorylation of STAT3, can be observed relatively quickly after pacritinib treatment. Studies have shown on-target inhibition of STAT3 signaling as early as 3 hours post-treatment.[5][11][12] Therefore, for experiments like Western blotting to assess the phosphorylation status of target proteins, a short treatment duration of 1 to 6 hours is often sufficient.
Q4: What is a recommended treatment duration for assessing cell viability or apoptosis?
A4: To observe effects on cell viability, proliferation, or apoptosis, longer incubation times are generally required. Common treatment durations for these assays range from 24 to 72 hours.[8] For example, an increase in cleaved PARP, an indicator of apoptosis, has been observed at 24 hours.[12] Cell viability assays are often performed after 48 or 72 hours of continuous exposure to pacritinib.[8][13]
Q5: Can pacritinib be used in combination with other drugs in vitro?
A5: Yes, pacritinib has been shown to be effective in combination with other therapeutic agents. For instance, it has been found to improve the response to temozolomide (TMZ) in TMZ-resistant glioblastoma cells.[4][5][6] When designing combination studies, it is important to consider the mechanism of action of both drugs and to optimize the timing and sequence of their addition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability at expected concentrations. | Cell line may be resistant to JAK2/FLT3 inhibition. | Confirm the expression and activation of JAK2 and FLT3 in your cell line. Consider using a positive control cell line known to be sensitive to pacritinib. |
| Pacritinib may have degraded. | Ensure proper storage of this compound solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment from a stock solution. | |
| Incorrect assay conditions. | Optimize cell seeding density and assay duration. Ensure the chosen viability assay is compatible with your experimental setup. | |
| High background in Western blot for phosphorylated proteins. | Sub-optimal antibody concentration or quality. | Titrate primary and secondary antibodies to determine the optimal concentration. Use high-quality, validated antibodies. |
| Insufficient washing steps. | Increase the number and duration of washing steps after antibody incubations. | |
| Contamination of reagents. | Use fresh, sterile buffers and reagents. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions. | |
| Inconsistent timing of drug addition and sample collection. | Maintain a strict and consistent timeline for all experimental steps. |
Data Summary
Table 1: In Vitro Efficacy of Pacritinib Across Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Treatment Duration | Reference |
| Brain Tumor Initiating Cells (BTICs) | Glioblastoma | AlamarBlue (Viability) | 0.62 µM - 1.66 µM | Not Specified | [6] |
| Ba/F3 expressing FLT3-ITD | Leukemia | Cell Viability | 133 nM | Not Specified | [14] |
| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 47 nM | 48 hours | [8][10] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Proliferation | 67 nM | 48 hours | [10] |
| Karpas 1106P | Lymphoma | Cell Proliferation | 348 nM | Not Specified | [8] |
| Ba/F3-JAK2V617F | Leukemia | Cell Proliferation | 160 nM | Not Specified | [8] |
| Primary AML Blast Cells | Acute Myeloid Leukemia | Cell Proliferation | 0.19 - 1.3 µM | 48 hours | [10] |
Table 2: Effect of Pacritinib on Downstream Signaling Molecules
| Cell Line | Target Pathway | Target Molecule | Effect | Treatment Duration | Reference |
| BTICs | JAK/STAT | p-STAT3 (Tyr705) | Decreased phosphorylation | 3 hours | [5][11][12] |
| Ba/F3 expressing FLT3 mutants | FLT3 Signaling | p-FLT3, p-STAT5 | Inhibition | Not Specified | [14] |
| MV4-11 | FLT3 Signaling | p-FLT3, p-STAT5, p-ERK1/2, p-Akt | Decreased phosphorylation | 3 hours | [8] |
| Primary AML Blast Cells | FLT3 Signaling | p-FLT3, p-STAT3, p-STAT5 | Decreased phosphorylation | 3 hours | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for Phospho-STAT3
-
Cell Treatment and Lysis: Treat cells with pacritinib for a short duration (e.g., 1-6 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like GAPDH or β-actin.
Visualizations
References
- 1. Pacritinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Pacritinib inhibits glucose consumption in squamous cell lung cancer cells by targeting FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting pacritinib hydrochloride precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pacritinib hydrochloride. The information is designed to address common issues encountered during experimental procedures, particularly concerning stock solution preparation and precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
A1: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue for many small molecule inhibitors, including pacritinib, due to their hydrophobic nature. To prevent this, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first to lower the concentration. Then, add the final, lower concentration DMSO solution to your aqueous buffer or cell culture medium. This gradual dilution process helps to keep the compound in solution. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3][4][5] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as absorbed moisture can reduce the solubility of the compound and potentially accelerate its degradation.[1][4]
Q3: I'm having difficulty dissolving this compound in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following methods to aid dissolution:
-
Sonication: This is a commonly recommended method to help break up any clumps of powder and increase the surface area for dissolution.[3]
-
Gentle Warming: Warming the solution gently can increase the solubility. Some suppliers suggest warming and heating up to 60°C.[5][6][7] However, be cautious with temperature to avoid any potential degradation of the compound.
-
Vortexing: Vigorous mixing by vortexing can also help to dissolve the compound.
Always ensure the vial is tightly sealed during these procedures to prevent contamination and solvent evaporation.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2][5]
-
Stock Solutions: Once dissolved in DMSO, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage | The DMSO used may have absorbed moisture. | Use fresh, anhydrous grade DMSO for preparing stock solutions.[1][4] Ensure vials are tightly sealed. |
| The concentration of the stock solution is too high. | Refer to the solubility data to prepare a stock solution at a concentration known to be stable. | |
| The storage temperature is not optimal. | Store DMSO stock solutions at -80°C for long-term storage or -20°C for shorter periods.[5][8] | |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][8] Store at the recommended temperatures. |
| Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved before making further dilutions. Use calibrated pipettes for accurate measurements. | |
| The final DMSO concentration in the assay is too high, causing cellular stress. | Keep the final DMSO concentration in cell culture media below 0.5%.[8] Run a vehicle control (media with the same concentration of DMSO) to assess any effects of the solvent.[1] |
Quantitative Data Summary
The solubility of pacritinib can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | 1 mg/mL to 12 mg/mL[3][4][9] | Sonication, gentle warming, or heating to 60°C may be required for complete dissolution.[3][5][6][7] |
| 1 M HCl | ≥ 100 mg/mL[5][7] | |
| 0.1 M HCl | 2 mg/mL[5][7] | Sonication may be needed.[5][7] |
| Water | Insoluble or slightly soluble[3][6][9] | |
| Ethanol | Insoluble or slightly soluble[3][6][9] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening, gently tap the vial of this compound powder to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 472.58 g/mol ), you would need 4.726 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial for 10-15 minutes or warm it gently (up to 60°C) until the solution is clear.[5][7]
-
Storage: Aliquot the clear stock solution into single-use, tightly sealed vials and store at -80°C.
Visualizations
Pacritinib Mechanism of Action
Pacritinib is a kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[10][11] Dysregulation of the JAK-STAT signaling pathway is a key factor in myeloproliferative neoplasms.[11] By inhibiting JAK2, pacritinib blocks the phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby downregulating the transcription of genes involved in cell proliferation and survival.[12]
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Pacritinib | JAK | FLT | Tyrosine Kinases | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. captivatebio.com [captivatebio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 12. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pacritinib and Other FLT3 Inhibitors for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in the proliferation and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and are associated with a poor prognosis.[2][3] This has led to the development of numerous targeted FLT3 inhibitors. Pacritinib, a dual inhibitor of JAK2 and FLT3, presents a unique profile compared to other approved and investigational FLT3 inhibitors such as the multi-kinase inhibitors midostaurin and sorafenib, and the more selective agents gilteritinib and quizartinib.[1][4] This guide provides an objective comparison of their biochemical potency, cellular activity, and clinical efficacy, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of FLT3 Inhibitors
The following tables summarize the biochemical potency and clinical trial outcomes of pacritinib and other prominent FLT3 inhibitors.
Table 1: Biochemical and Cellular Potency of FLT3 Inhibitors (IC50/Kd, nM)
This table outlines the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of various inhibitors against wild-type FLT3 and its common oncogenic mutants. Lower values indicate higher potency.
| Inhibitor | Target | IC50 / Kd (nM) | Assay Type | Reference(s) |
| Pacritinib | FLT3 (Wild-Type) | 22 | Kinase Assay | [1][5] |
| FLT3-ITD | 9 / 8.2 (Kd) | Kinase / Binding Assay | [6] | |
| FLT3 D835Y | 6 / 3.1 | Kinase Assay | [6][7] | |
| MV4-11 (FLT3-ITD cell line) | 33 - 47 | Cell Viability | [6][8] | |
| MOLM13 (FLT3-ITD cell line) | 67 - 73 | Cell Viability | [6][8] | |
| Midostaurin | FLT3-ITD | ~1.5 | Kinase Assay | [9] |
| FLT3 D835Y | Potent (1-10 nM range) | Cell Viability (Ba/F3) | [10] | |
| Gilteritinib | FLT3-ITD | Potent (1-10 nM range) | Cell Viability (Ba/F3) | [10] |
| FLT3 D835Y | Potent (1-10 nM range) | Cell Viability (Ba/F3) | [10] | |
| Quizartinib | FLT3-ITD | <1 | Cell Viability (Ba/F3) | [10] |
| FLT3 D835Y | Inactive | Cell Viability (Ba/F3) | [10] | |
| Sorafenib | FLT3-ITD | Potent (1-10 nM range) | Cell Viability (Ba/F3) | [10] |
| FLT3 D835Y | 210 | Kinase Assay | [9] | |
| Crenolanib | FLT3-ITD | Potent (1-10 nM range) | Cell Viability (Ba/F3) | [10] |
| FLT3 D835Y | Potent (1-10 nM range) | Cell Viability (Ba/F3) | [10] |
Note: IC50 values can vary based on the specific assay conditions, cell lines, and ATP concentrations used.
Table 2: Summary of Key Clinical Trial Outcomes in FLT3-Mutated AML
This table compares the primary outcomes of pivotal clinical trials for various FLT3 inhibitors in patients with Acute Myeloid Leukemia.
| Inhibitor | Trial Name | Phase | Patient Population | Primary Outcome | Result | Reference(s) |
| Pacritinib | NCT02312391 | I | Relapsed/Refractory (R/R) FLT3+ AML | MTD, Safety, Prelim. Efficacy | Well-tolerated, preliminary anti-leukemic activity observed. 2/5 patients in one cohort achieved CR. | [11][12] |
| Midostaurin | RATIFY | III | Newly Diagnosed | Overall Survival (OS) | Median OS: 74.7 months vs 25.6 months with placebo (HR=0.78, p=0.009). | [4][5][7] |
| Gilteritinib | ADMIRAL | III | R/R FLT3+ AML | Overall Survival (OS) | Median OS: 9.3 months vs 5.6 months with salvage chemotherapy (HR=0.64, p<0.001). | [13][14] |
| Quizartinib | QuANTUM-R | III | R/R FLT3-ITD AML | Overall Survival (OS) | Median OS: 6.2 months vs 4.7 months with salvage chemotherapy (HR=0.76, p=0.0177). | [2][6][15] |
| Sorafenib | SORAML | II | Newly Diagnosed (All AML) | Event-Free Survival (EFS) | Improved EFS but no significant OS benefit in the overall or FLT3-ITD subgroup. | [16][17] |
Mandatory Visualization
FLT3 Signaling Pathway and Point of Inhibition
The diagram below illustrates the constitutively active FLT3 signaling pathway in AML, driven by mutations like Internal Tandem Duplications (ITD). This leads to uncontrolled cell proliferation and survival through downstream pathways like RAS/MAPK, PI3K/AKT, and STAT5. FLT3 inhibitors, including pacritinib, act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Caption: Constitutively active FLT3 signaling in AML and the mechanism of TKI inhibition.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the data presented. Below are generalized protocols for key experiments used in the evaluation of FLT3 inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.
Principle: The assay is a two-step process. First, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.[1][3]
Protocol:
-
Reaction Setup: In a 384-well plate, prepare a kinase reaction mixture containing recombinant FLT3 enzyme (e.g., FLT3-ITD or D835Y mutant), a suitable peptide substrate, ATP, and the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., pacritinib) or a vehicle control (DMSO) to the wells.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme-substrate mix and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[18]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light. Incubate for 30-60 minutes.[18]
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay using ADP-Glo™.
Cell Viability Assay (AlamarBlue™/Resazurin Reduction)
This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.[19][20]
Protocol:
-
Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM-13) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in the appropriate culture medium.[21]
-
Compound Treatment: Add various concentrations of the FLT3 inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add AlamarBlue™ reagent to each well, typically at 10% of the total volume.[21]
-
Final Incubation: Incubate for an additional 1-4 hours, or as optimized for the specific cell line.[19]
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. Absorbance can also be measured at 570 nm and 600 nm.[19]
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells and plot the results against inhibitor concentration to calculate the IC50 value.
Western Blot for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, such as p-FLT3 and its downstream target p-STAT5, to confirm the inhibitor's mechanism of action.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total STAT5) and its phosphorylated form (e.g., phospho-STAT5).
Protocol:
-
Cell Treatment and Lysis: Treat AML cells with the FLT3 inhibitor for a short period (e.g., 1-4 hours). Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein of interest (e.g., anti-p-FLT3, anti-p-STAT5).
-
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.
-
Imaging: Capture the light signal on X-ray film or with a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for total protein (e.g., total FLT3, total STAT5) or a loading control (e.g., β-actin) to ensure equal protein loading.
Caption: A generalized workflow for Western Blot analysis of signaling proteins.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Results from QuANTUM-R trial of quizartinib versus salvage chemotherapy in FLT3-ITD mutated acute myeloid leukemia (AML) [aml-hub.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. novartis.com [novartis.com]
- 5. RATIFY – Midostaurin for AML [52in52.goodybedside.georgetown.domains]
- 6. Comprehensive Analyses from Pivotal Phase 3 QuANTUM-R Study Demonstrate Consistent Overall Survival Benefit of Daiichi Sankyo’s FLT3 Inhibitor Quizartinib in Patients with Relapsed/Refractory FLT3-ITD AML- Daiichi Sankyo US [daiichisankyo.us]
- 7. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]
- 8. ulab360.com [ulab360.com]
- 9. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gilteritinib Significantly Improves Survival for FLT3-Mutated Acute Myeloid Leukemia | Docwire News [docwirenews.com]
- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 15. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo's Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations [prnewswire.com]
- 16. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 17. Sorafenib Plus Intensive Chemotherapy Improves Survival in Patients with Newly Diagnosed FLT3-ITD Mutation Positive Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of JAK Inhibitor Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for autoimmune and myeloproliferative disorders has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecule drugs target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are pivotal in cytokine signaling pathways that drive inflammation and cell proliferation. However, the clinical efficacy and safety profiles of different JAK inhibitors are intrinsically linked to their selectivity for individual JAK isoforms. This guide provides a comparative analysis of the selectivity profiles of several prominent JAK inhibitors, supported by quantitative data and an overview of the experimental methodologies used for their determination.
The JAK-STAT Signaling Pathway: A Brief Overview
Cytokines, upon binding to their specific cell surface receptors, trigger the activation of receptor-associated JAKs. This initiates a signaling cascade where JAKs phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription. The specific combination of JAKs involved varies depending on the cytokine receptor, leading to diverse biological responses.
Caption: The canonical JAK-STAT signaling pathway.
Comparative Selectivity of JAK Inhibitors
The selectivity of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against each JAK isoform. A lower value indicates greater potency. The following table summarizes the IC50 values for several well-established JAK inhibitors, providing a snapshot of their selectivity profiles as determined by in vitro enzymatic assays. It is important to note that these values can vary between different studies and assay conditions.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 15.1[1] | 77.4[1] | 1 | 112 | Pan-JAK (preferential for JAK3/1) |
| Baricitinib | 5.9[2] | 5.7[2] | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 200 | >1000 | - | JAK1 |
| Filgotinib | 10[3] | 28[3] | 810[3] | 116[3] | JAK1 |
| Ruxolitinib | 3.3[4] | 2.8[4] | >428 | 19 | JAK1/JAK2 |
| Fedratinib | 35 | 3[1] | >10000 | 35 | JAK2 |
| Pacritinib | - | 23[3] | - | - | JAK2 |
| Momelotinib | 11[3] | 18[3] | 155 | - | JAK1/JAK2 |
First-generation JAK inhibitors, such as tofacitinib, tend to be less selective, inhibiting multiple JAK isoforms. In contrast, second-generation inhibitors like upadacitinib and filgotinib were designed for greater selectivity, primarily targeting JAK1[1]. This increased selectivity is thought to contribute to a more favorable safety profile by avoiding the inhibition of JAK isoforms associated with other physiological processes[4]. For instance, JAK2 is crucial for hematopoiesis, and its inhibition can lead to anemia and thrombocytopenia. JAK3 is primarily involved in lymphocyte function, and its inhibition can result in immunosuppression.
Experimental Methodologies for Determining Selectivity
The selectivity of JAK inhibitors is primarily determined through two types of in vitro assays: enzymatic assays and cellular assays.
Enzymatic Assays
Enzymatic assays directly measure the ability of a compound to inhibit the activity of an isolated, purified JAK enzyme. These assays are crucial for determining the intrinsic potency of an inhibitor against each JAK isoform.
General Protocol:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a substrate peptide (often a synthetic peptide containing a tyrosine residue); adenosine triphosphate (ATP); the test inhibitor at various concentrations; and a detection system.
-
Assay Procedure:
-
The JAK enzyme is incubated with the substrate peptide and varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (if using radiolabeled ATP), fluorescence polarization, or antibody-based detection systems (e.g., ELISA).
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined by fitting the data to a dose-response curve[5].
Cellular Assays
Cellular assays provide a more physiologically relevant assessment of inhibitor selectivity by measuring the inhibition of JAK-STAT signaling within a cellular context. A common approach is to measure the phosphorylation of STAT proteins downstream of specific cytokine stimulation.
General Protocol:
-
Cell Culture: A cell line that expresses the relevant cytokine receptors and JAK-STAT signaling components is used.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine that activates a known pair of JAKs (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Cell Lysis and Protein Analysis: After stimulation, the cells are lysed, and the phosphorylation status of a specific STAT protein is measured. This is typically done using techniques like Western blotting or flow cytometry with phospho-specific antibodies[6].
-
Data Analysis: Similar to enzymatic assays, the percentage of STAT phosphorylation inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Caption: A typical experimental workflow for determining JAK inhibitor selectivity.
Conclusion
The selectivity profile of a JAK inhibitor is a critical determinant of its therapeutic window. While broader-acting inhibitors may offer efficacy across a range of inflammatory conditions, more selective inhibitors hold the promise of improved safety by minimizing off-target effects. The choice of a particular JAK inhibitor for therapeutic development or clinical application should, therefore, be guided by a thorough understanding of its selectivity, as determined by robust and well-characterized in vitro enzymatic and cellular assays. This comparative guide serves as a valuable resource for researchers and clinicians in navigating the complex and evolving field of JAK inhibition.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Synergistic Approach to Overcoming Resistance in Acute Myeloid Leukemia: A Comparative Guide to Pacritinib and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with targeted therapies offering new hope for patients. Venetoclax, a BCL-2 inhibitor, has transformed care for many, yet resistance, often driven by survival signals that bypass BCL-2, remains a critical challenge. This guide explores the compelling scientific rationale for combining pacritinib hydrochloride, a multi-kinase inhibitor, with venetoclax to synergistically target AML cells and overcome resistance. While direct clinical data on this specific combination is emerging, preclinical evidence from analogous combinations provides a strong foundation for investigation.
The Rationale for Synergy: A Dual-Pronged Attack
Pacritinib: Targeting Key Survival Pathways
Pacritinib is an oral kinase inhibitor with a unique profile, targeting JAK2, FLT3, and IRAK1.[1] In AML, particularly in cases with FLT3 mutations (present in ~30% of patients), the FLT3 signaling pathway is a critical driver of leukemic cell proliferation and survival.[1] Pacritinib potently inhibits FLT3 autophosphorylation and its downstream signaling through the STAT5, MAPK (ERK), and PI3K/Akt pathways.[2][3] By blocking these cascades, pacritinib can induce cell cycle arrest and apoptosis in AML cells.[2]
Venetoclax: Restoring Apoptosis
Venetoclax is a highly selective BCL-2 inhibitor.[4] BCL-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins, preventing programmed cell death. In many AML cells, overexpression of BCL-2 is a key survival mechanism. Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and triggering apoptosis.[4]
Overcoming Venetoclax Resistance
A primary mechanism of resistance to venetoclax is the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL.[5] The very survival pathways that pacritinib inhibits—FLT3, JAK/STAT, and PI3K/Akt—are known to regulate the expression and stability of MCL-1. Therefore, the central hypothesis is that by inhibiting these upstream signals with pacritinib, MCL-1 levels will decrease, leaving AML cells more dependent on BCL-2 for survival and thus exquisitely sensitive to venetoclax. Studies combining venetoclax with other FLT3 inhibitors have validated this concept, demonstrating potent synergy.[6][7]
Data Presentation: Performance of Pacritinib and Venetoclax
The following tables summarize key quantitative data from preclinical studies on pacritinib, venetoclax, and the synergistic combination of venetoclax with other FLT3 inhibitors, which serves as a proxy for the potential of the pacritinib-venetoclax combination.
Table 1: Single-Agent Activity of Pacritinib in AML Cell Lines
| Cell Line | FLT3 Status | Pacritinib IC₅₀ (Cell Viability) | Reference |
| MV4-11 | FLT3-ITD | 33 - 47 nM | [4][8] |
| MOLM-13 | FLT3-ITD | 67 - 73 nM | [4][8] |
| MOLM13-Res | FLT3-ITD/D835Y | 173 nM | [4] |
| RS4;11 | FLT3-wt | 930 nM | [8] |
Table 2: Single-Agent Activity of Venetoclax in AML Cell Lines
| Cell Line | Venetoclax IC₅₀ (Cell Viability) | Sensitivity | Reference |
| OCI-AML2 | 1.1 nM | Sensitive | [9] |
| HL-60 | 4 nM | Sensitive | [9] |
| MOLM-14 | 52.5 nM | Sensitive | [9] |
| MOLM-13 | 200 nM | Sensitive | [2] |
| OCI-AML3 | 600 nM | Intermediate | [2] |
| THP-1 | 1.1 µM | Resistant | [9] |
| SKM-1 | 1 µM | Resistant | [2] |
| PL-21 | > 10 µM | Resistant | [2] |
Table 3: Synergistic Activity of Venetoclax with FLT3 Inhibitors in FLT3-ITD+ AML Models
| Combination | Cell Line | Assay Type | Key Finding | Reference |
| Venetoclax + Quizartinib | MV4-11, MOLM-13 | Cell Viability | Highly synergistic activity (Bliss sum > 100) | [5] |
| Venetoclax + Gilteritinib | MOLM-14 | Cell Proliferation | 83.7% reduction with combo vs. 62.2% (Gilteritinib) or 37.3% (Venetoclax) alone. Combination Index = 0.42. | [10] |
| Venetoclax + Gilteritinib | MOLM-13, MV4-11 | Apoptosis (Annexin V) | Synergistic induction of apoptosis. | [7] |
| Venetoclax + Gilteritinib | MOLM-14 | Apoptosis (Annexin V) | 88.2% apoptosis with combo vs. 52.1% (Gilteritinib) or 12.1% (Venetoclax) alone. | [10] |
Visualizing the Mechanism of Synergy
The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
Cell Viability Assay (MTS Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.
-
Compound Addition: Prepare serial dilutions of pacritinib and venetoclax. Treat cells with each drug alone or in combination across a dose-response matrix. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11]
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to vehicle-treated control cells. Calculate IC₅₀ values using non-linear regression. Synergy can be calculated using software like CalcuSyn or CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with pacritinib, venetoclax, or the combination at predetermined concentrations (e.g., respective IC₅₀ values) for 24-48 hours.
-
Cell Harvesting: Harvest cells by centrifugation and wash once with cold phosphate-buffered saline (PBS).[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.
Immunoblotting (Western Blot)
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway modulation.
-
Cell Lysis: After drug treatment for a specified time (e.g., 3-24 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT5, p-ERK, MCL-1, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify changes in protein levels.
Conclusion and Future Directions
The combination of pacritinib and venetoclax represents a highly promising, mechanistically rational strategy for treating AML, particularly in patients with FLT3 mutations or those who have developed resistance to venetoclax-based therapies. The ability of pacritinib to suppress key survival signaling pathways that drive MCL-1 expression is expected to synergistically enhance the pro-apoptotic effects of venetoclax. The experimental data from combinations of venetoclax with other FLT3 inhibitors strongly support this hypothesis. Further preclinical investigation using the protocols outlined here is warranted to confirm the synergistic potential of this specific combination and to pave the way for future clinical trials that could offer a new therapeutic avenue for AML patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 7. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Pacritinib Hydrochloride and Novel JAK2 Inhibitors for Myelofibrosis Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pacritinib hydrochloride against other leading and emerging Janus kinase 2 (JAK2) inhibitors for the treatment of myelofibrosis. The information presented herein is collated from publicly available preclinical and clinical trial data to support researchers and drug development professionals in their evaluation of these therapeutic agents.
Introduction to JAK2 Inhibition in Myelofibrosis
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. A key driver of this disease is the dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2] The JAK2 V617F mutation is prevalent in a majority of patients with myelofibrosis and leads to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell proliferation and inflammation.[1][2] Consequently, inhibitors targeting JAK2 have become a cornerstone of myelofibrosis therapy.
This guide will focus on pacritinib, a dual JAK2 and FMS-like tyrosine kinase 3 (FLT3) inhibitor, and benchmark it against other notable JAK2 inhibitors: ruxolitinib, fedratinib, and momelotinib. Furthermore, a brief overview of novel JAK2 inhibitors in earlier stages of development will be provided to offer a forward-looking perspective.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. The process is initiated by cytokine binding to its receptor, which leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to act as transcription factors.
References
Safety Operating Guide
Proper Disposal of Pacritinib Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Pacritinib Hydrochloride is a critical component of laboratory safety and environmental responsibility. As a potent research compound, understanding its hazard profile is essential for implementing safe handling and disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance with specific risks that necessitate careful handling and disposal. Its cytotoxic nature and potential for environmental harm require that it be treated as a hazardous pharmaceutical waste.
Summary of Hazards:
| Hazard Type | Description | Citations |
|---|---|---|
| Health Hazards | May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. |[1][3] |
Due to these hazards, all waste materials contaminated with this compound must be segregated and disposed of according to guidelines for cytotoxic and hazardous pharmaceutical waste.[4][5] Under no circumstances should this material be disposed of down the drain or in regular trash.[6][7]
Personal Protective Equipment (PPE)
When handling this compound in any form—including during disposal procedures—appropriate personal protective equipment is mandatory to minimize exposure.
Required PPE for Handling and Disposal:
-
Gloves: Wear two pairs of chemotherapy-rated gloves.[8]
-
Gown: A disposable, impermeable, long-sleeved gown is required.[9]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator (e.g., N95/P2) should be worn.[2][10]
Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of this compound and contaminated materials. These procedures are based on general guidelines for cytotoxic and hazardous pharmaceutical waste and should be adapted to comply with your institution's specific policies and local regulations.[10][11]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step. All items that have come into contact with this compound are considered hazardous waste.
-
Establish Designated Waste Containers: Before beginning work, prepare clearly labeled, leak-proof waste containers specifically for this compound waste.[5]
-
Categorize Waste: Separate waste into three main streams:
-
Bulk and Unused Product: Unused or expired this compound powder.
-
Contaminated Sharps: Needles, syringes, glass vials, and pipettes.
-
Contaminated Non-Sharps: Gloves, gowns, bench paper, plasticware, and empty packaging.
-
Step 2: Disposal of Bulk this compound
Disposal of the pure compound requires careful handling to prevent environmental release.
-
Primary Container: Ensure the original container with the unused product is securely sealed.
-
Secondary Containment: Place the sealed primary container into a clearly labeled, leak-proof hazardous waste container designated for cytotoxic chemicals.[10]
-
Documentation: Log the material on your laboratory's hazardous waste inventory for pickup by a certified hazardous waste management company.
Step 3: Disposal of Contaminated Materials
All materials used in the handling and administration of this compound must be disposed of as cytotoxic waste.[8][9]
-
Sharps Disposal:
-
Non-Sharp Solid Waste Disposal:
-
Place all contaminated non-sharp items (e.g., gloves, disposable gowns, bench paper, plastic tubes, pipette tips) into a designated cytotoxic waste bag or container.[5][9] These are often yellow bags or containers with the cytotoxic symbol.
-
Double-bagging is recommended for cytotoxic waste to prevent leaks.[10]
-
-
Empty Vials and Packaging:
Step 4: Decontamination and Final Steps
-
Surface Decontamination: After completing work and packaging all waste, decontaminate the work area (e.g., fume hood, benchtop) according to your institution's standard operating procedures for cytotoxic compounds.
-
PPE Removal and Disposal: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first. The gown and remaining PPE should be disposed of in the designated cytotoxic waste container before leaving the work area.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]
Waste Container Summary
| Waste Stream | Container Type | Labeling |
| Bulk/Unused Pacritinib HCl | Sealed original container inside a larger, leak-proof plastic container. | "Hazardous Waste," "Cytotoxic," "this compound" |
| Contaminated Sharps | Puncture-resistant, leak-proof sharps container. | "Cytotoxic Sharps," Biohazard Symbol |
| Contaminated Non-Sharps (PPE, etc.) | Double-bagged, thick plastic bags or a lidded container. | "Cytotoxic Waste," Biohazard Symbol |
Note: Container colors are often standardized, with purple-lidded containers for cytotoxic sharps and yellow containers/bags for other cytotoxic waste.[4][5] Confirm your institution's color-coding system.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations governing hazardous and pharmaceutical waste.[12] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if classified as a controlled substance.[7][12] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance. The final step for all cytotoxic waste is typically high-temperature incineration by a licensed waste management facility.[4][5][7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pacritinib citrate|1228923-42-9|MSDS [dcchemicals.com]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 12. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Pacritinib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Pacritinib Hydrochloride is paramount. This guide provides immediate, essential safety protocols and logistical information to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following potential health effects:
-
Causes skin irritation[2]
-
Causes serious eye irritation[2]
-
May cause respiratory irritation[2]
-
May damage fertility or the unborn child[3]
Given these hazards, strict adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety goggles with side-shields or a full-face shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in conjunction with goggles for maximum protection against splashes.[2][4][5][6] |
| Hands | Protective, chemical-resistant gloves | Gloves must be inspected prior to use. Nitrile or latex gloves are commonly used, but the specific type should be chosen based on the solvent being used.[2][4] |
| Body | Impervious clothing or a lab coat | Should be fire/flame resistant and provide full coverage of the arms.[2][4] |
| Respiratory | Suitable respirator | A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol formation.[2][4] |
Safe Handling and Engineering Controls
Safe handling of this compound requires a combination of PPE and proper engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is necessary to minimize inhalation exposure.[1][5]
-
Avoidance of Dust and Aerosols: Take extreme care to avoid the formation of dust and aerosols during handling, such as when weighing the compound.[1][2]
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling and before breaks.[1][2][3]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound in a laboratory setting.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Volumetric flask
-
Pipettes and tips
-
Analytical balance
-
Vortex mixer or sonicator
-
Required PPE (see table above)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance inside the fume hood. Use a spatula to transfer the powder and minimize dust formation.
-
Solubilization: Add the appropriate volume of solvent to the volumetric flask. Slowly add the weighed this compound powder to the solvent.
-
Mixing: Cap the flask and mix the solution by vortexing or sonicating until the powder is completely dissolved.
-
Storage: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store the solution at the recommended temperature, protected from light.[7]
-
Decontamination and Disposal: Decontaminate all surfaces and equipment used with an appropriate cleaning agent. Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, as hazardous waste according to institutional and local regulations.[1]
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, weighing paper, and empty vials. These should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[1][2]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
References
- 1. Pacritinib|937272-79-2|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. targetmol.com [targetmol.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
